Alpha-(phenylseleno)toluene
Description
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Structure
2D Structure
Properties
CAS No. |
18255-05-5 |
|---|---|
Molecular Formula |
C13H12Se |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
benzylselanylbenzene |
InChI |
InChI=1S/C13H12Se/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WUDBHPOIPPXIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of alpha-(Phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of alpha-(phenylseleno)toluene, also known as benzyl phenyl selenide. This organoselenium compound serves as a valuable reagent in organic synthesis and holds potential for applications in medicinal chemistry. This document outlines a detailed experimental protocol for its preparation and presents a summary of its key characterization data.
Introduction
This compound is an unsymmetrical selenide featuring both a benzyl and a phenyl group attached to a central selenium atom. Organoselenium compounds are of significant interest in synthetic organic chemistry due to the unique reactivity of the carbon-selenium bond, which can be readily cleaved under various conditions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the incorporation of selenium into organic molecules has been explored in the development of novel therapeutic agents, leveraging the element's antioxidant and other biological properties. This guide provides the necessary information for the preparation and identification of this versatile compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a benzyl halide with sodium benzeneselenolate. This two-step procedure involves the initial preparation of benzeneselenol from phenylmagnesium bromide and elemental selenium, followed by its conversion to the sodium salt and subsequent reaction with benzyl bromide.
Experimental Protocol
Materials and Methods
-
Reagents: Bromobenzene, magnesium turnings, anhydrous diethyl ether, selenium powder, hydrochloric acid, sodium hydroxide, benzyl bromide, ethanol, hexanes, ethyl acetate. All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.
-
Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, glassware for extraction and chromatography.
Step 1: Preparation of Benzeneselenol
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of phenylmagnesium bromide from bromobenzene (1.02 mol) and magnesium turnings (0.988 g-atom) in anhydrous diethyl ether (550 mL).
-
Once the Grignard reagent formation is complete, slowly add elemental selenium powder (0.89 g-atom) in portions to the stirred solution. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring and refluxing the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and carefully pour it onto cracked ice. Acidify the mixture with hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzeneselenol. Caution: Benzeneselenol is a toxic and malodorous compound and should be handled in a well-ventilated fume hood.
Step 2: Synthesis of this compound
-
Dissolve the crude benzeneselenol in ethanol.
-
Add a solution of sodium hydroxide in ethanol to the benzeneselenol solution to form sodium benzeneselenolate in situ.
-
To the stirred solution of sodium benzeneselenolate, add benzyl bromide (1.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Synthesis Workflow
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected characterization data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of both the phenyl and benzyl groups, typically in the range of δ 7.0-7.5 ppm. A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group is expected to appear further upfield. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and benzyl groups. The methylene carbon should appear as a unique signal. The chemical shifts of the aromatic carbons will be influenced by the selenium atom. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₂Se). The isotopic pattern of selenium (with several naturally occurring isotopes) will be a key feature in identifying the molecular ion cluster. Fragmentation patterns would likely involve the loss of benzyl and phenyl groups. |
| ⁷⁷Se NMR | While less common, ⁷⁷Se NMR spectroscopy provides direct information about the selenium atom's chemical environment. The chemical shift for a diaryl/alkyl selenide would be expected in a characteristic region for this class of compounds. |
Note: Specific spectral data for this compound is not widely available in public databases. The information provided above is based on the expected spectroscopic behavior of analogous compounds, such as benzyl phenyl sulfide. Researchers should acquire and interpret their own analytical data for confirmation.
Characterization Workflow
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key analytical techniques for its characterization. The provided workflow diagrams offer a clear visual representation of the synthetic and characterization processes. This information is intended to support researchers and scientists in the fields of organic synthesis and drug development in the preparation and utilization of this versatile organoselenium compound. It is crucial to adhere to all safety precautions when handling selenium compounds and to confirm the identity and purity of the final product through rigorous analytical characterization.
An In-depth Technical Guide to α-(Phenylseleno)toluene: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-(Phenylseleno)toluene, also known as benzyl phenyl selenide, is an organoselenium compound with the chemical formula C₁₃H₁₂Se. This guide provides a comprehensive overview of its chemical and physical properties, stability, and reactivity, drawing from available scientific literature. The information presented is intended to support research and development activities involving this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of α-(phenylseleno)toluene is provided in the table below. While some data points are readily available, others, such as the melting and boiling points, are not consistently reported in the literature and require further experimental determination for definitive values.
| Property | Value | Source |
| CAS Number | 18255-05-5 | [1] |
| Molecular Formula | C₁₃H₁₂Se | [1] |
| Molecular Weight | 247.2 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a solid or oil at room temperature. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectral Data
¹H NMR Spectroscopy:
The proton NMR spectrum of α-(phenylseleno)toluene provides characteristic signals for the aromatic and benzylic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | multiplet | 10H | Aromatic protons (phenyl and benzyl rings) |
| ~4.1 | singlet | 2H | Benzylic protons (-CH₂-) |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Stability and Reactivity
General Stability: Organoselenium compounds, in general, are known to be sensitive to air and light, and α-(phenylseleno)toluene is expected to share these characteristics. For long-term storage, it is advisable to keep the compound in a cool, dark, and inert atmosphere.
Thermal Stability: Specific studies on the thermolysis of α-(phenylseleno)toluene are not widely available. However, flash vacuum pyrolysis of dibenzyl selenides is known to result in the extrusion of selenium to form the corresponding hydrocarbon.[2] This suggests that at elevated temperatures, α-(phenylseleno)toluene may decompose to form bibenzyl and elemental selenium.
Photochemical Stability: The photochemical behavior of alkyl phenyl selenides has been investigated, revealing that cleavage of the C-Se bond can occur upon photolysis.[3] While the alkyl-Se bond is generally more labile, cleavage of the Ph-Se bond can also occur, influenced by factors such as solvent viscosity and the wavelength of light.[3] For α-(phenylseleno)toluene, UV irradiation could potentially lead to the formation of benzyl and phenylselenyl radicals.
Reactivity:
-
Oxidation: Phenyl selenides can be oxidized to the corresponding selenoxides and selenones using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[4][5] The resulting selenoxides are synthetically useful intermediates that can undergo syn-elimination to form alkenes, a reaction known as selenoxide elimination.[5] In the case of α-(phenylseleno)toluene, oxidation would likely yield the corresponding benzyl phenyl selenoxide.
-
Reduction: The C-Se bond in phenyl selenides can be cleaved by reducing agents. For instance, reaction with tri-n-butyltin hydride can replace the phenylseleno group with a hydrogen atom.[6]
-
Reactivity with Acids and Bases: Specific data on the reactivity of α-(phenylseleno)toluene with acids and bases is limited. However, the selenium atom possesses a lone pair of electrons and could potentially act as a Lewis base. Strong acids may lead to protonation of the selenium atom, potentially labilizing the C-Se bonds. Strong bases could potentially deprotonate the benzylic position, although this would require a very strong base.
Experimental Protocols
While a specific, detailed synthesis protocol for α-(phenylseleno)toluene is not readily found in a single source, a general and reliable method involves the nucleophilic substitution of a benzyl halide with a phenylselenolate anion. The following is a representative experimental workflow based on established methods for the synthesis of similar aryl selenides.[7][8][9]
Synthesis of α-(Phenylseleno)toluene
Workflow Diagram:
Methodology:
-
Preparation of Sodium Phenylselenolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide in ethanol. Cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring until the yellow color of the diselenide disappears, indicating the formation of the colorless sodium phenylselenolate.
-
Reaction with Benzyl Bromide: To the freshly prepared solution of sodium phenylselenolate, add benzyl bromide dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Mandatory Visualizations
Logical Relationship of Stability and Decomposition
Conclusion
α-(Phenylseleno)toluene is a valuable organoselenium compound with reactivity centered around the carbon-selenium bond. While some of its fundamental properties have been characterized, further experimental investigation is required to fully elucidate its physical properties and stability profile. The synthetic route via nucleophilic substitution is a reliable method for its preparation. This guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its known attributes and areas where further research is warranted.
References
- 1. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
- 8. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Alpha-(Phenylseleno)toluene: An In-Depth Technical Guide to its Mechanism of Action in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the plausible mechanism of action of alpha-(phenylseleno)toluene in radical reactions. While direct extensive research on this specific compound is limited, this document extrapolates from the well-established principles of radical chemistry, the known reactivity of organoselenium compounds, and related experimental data to present a functional framework for its application. This guide covers the core mechanism, relevant quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction
Organoselenium compounds have emerged as versatile reagents and intermediates in modern organic synthesis, primarily owing to the unique reactivity of the carbon-selenium bond. This compound, in particular, is a compound with the potential to serve as a precursor to the benzyl radical, a key intermediate in numerous chemical transformations. The relative weakness of the C-Se bond allows for its homolytic cleavage under thermal or photochemical conditions, initiating radical chain processes. This guide will explore the fundamental mechanisms by which this compound can initiate and participate in radical reactions, providing a theoretical and practical foundation for its use in the laboratory.
Core Mechanism of Action
The primary role of this compound in radical reactions is as a radical initiator . The mechanism can be described by the canonical steps of a radical chain reaction: initiation, propagation, and termination.
Initiation
The initiation step involves the homolytic cleavage of the carbon-selenium bond in this compound to generate a benzyl radical and a phenylselenyl radical. This can be induced by heat (thermolysis) or light (photolysis).
Ph-CH₂-Se-Ph → Ph-CH₂• + Ph-Se•
The benzyl radical (Ph-CH₂•) is resonance-stabilized, making its formation more favorable compared to non-stabilized alkyl radicals. The phenylselenyl radical (Ph-Se•) is also relatively stable and can participate in subsequent steps.
Propagation
Once generated, the benzyl radical can initiate a chain reaction. For example, in the halogenation of an alkane (R-H), the propagation steps would be:
Step 1: Hydrogen Abstraction The benzyl radical abstracts a hydrogen atom from the alkane to form toluene and an alkyl radical (R•).
Ph-CH₂• + R-H → Ph-CH₃ + R•
Step 2: Radical Chain Transfer The newly formed alkyl radical can then react with a suitable halogen source, such as a molecular halogen (X₂) or another halogenating agent, to form the halogenated product (R-X) and regenerate a radical that continues the chain. In the context of using this compound, the phenylselenyl radical could also act as a halogen atom donor if pre-formed from a reaction with a halogen source, or it could participate in other radical processes.
A plausible propagation cycle involving a generic substrate is depicted in the signaling pathway diagram below.
Termination
The radical chain reaction is terminated by the combination of any two radicals in the system.
-
2 Ph-CH₂• → Ph-CH₂-CH₂-Ph (Dibenzyl formation)
-
2 Ph-Se• → Ph-Se-Se-Ph (Diphenyl diselenide formation)
-
Ph-CH₂• + Ph-Se• → Ph-CH₂-Se-Ph (Reformation of the starting material)
-
R• + Ph-CH₂• → R-CH₂-Ph
-
R• + Ph-Se• → R-Se-Ph
Quantitative Data
| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Citation |
| C-H | Toluene (benzylic) | 376 | [1] |
| C-Se | Generic Alkyl-SePh | ~240-260 (estimated) | |
| Se-Se | Diphenyl diselenide | ~170-190 | |
| C-Br | Benzyl bromide | ~230-240 | |
| C-C | Dibenzyl | ~260-270 |
Note: The BDE for the C-Se bond in this compound is an estimation based on typical values for alkyl phenyl selenides. The relatively low estimated value suggests that homolytic cleavage is a viable pathway under appropriate energetic input.
Experimental Protocols
The following is a generalized experimental protocol for a radical-initiated reaction using this compound. This protocol is based on standard procedures for radical reactions and should be adapted and optimized for specific substrates and transformations.
Synthesis of this compound
Materials:
-
Benzyl bromide
-
Diphenyl diselenide
-
Sodium borohydride
-
Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions. The color of the solution should change from yellow to colorless, indicating the formation of sodium phenylselenolate (PhSeNa).
-
Once the reaction is complete (as indicated by the color change), slowly add benzyl bromide to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for a Radical Reaction
Materials:
-
This compound (initiator)
-
Substrate (e.g., an alkane for halogenation)
-
Radical trapping agent or reactant (e.g., N-bromosuccinimide)
-
Solvent (e.g., carbon tetrachloride, benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Heat source (oil bath) or UV lamp
Procedure:
-
In a reaction vessel equipped with a condenser and under an inert atmosphere, dissolve the substrate and the radical trapping agent in the chosen solvent.
-
Add a catalytic amount of this compound (typically 1-10 mol%).
-
Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired product.
Mandatory Visualizations
Diagram 1: Proposed Radical Chain Mechanism
Caption: Proposed radical chain mechanism for this compound.
Diagram 2: Experimental Workflow
Caption: A generalized experimental workflow for radical reactions.
Conclusion
This compound presents itself as a potentially valuable, yet under-explored, reagent in the field of radical chemistry. Based on fundamental principles, it is poised to act as an efficient source of benzyl radicals for initiating a variety of chemical transformations. The information and protocols provided in this guide offer a solid starting point for researchers looking to harness the reactivity of this compound. Further experimental validation is necessary to fully elucidate its scope and limitations, and to establish precise kinetic and thermodynamic parameters. The continued exploration of organoselenium compounds in radical reactions is a promising avenue for the development of novel synthetic methodologies.
References
Spectroscopic and Mechanistic Insights into Benzyl Phenyl Selenide (CAS 18255-05-5)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl Phenyl Selenide (CAS 18255-05-5), a versatile organoselenium compound. Detailed tables of representative ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data are presented for easy reference. Furthermore, this document outlines a detailed experimental protocol for the synthesis of Benzyl Phenyl Selenide. Recognizing the growing interest in the biological activities of organoselenium compounds, a proposed antioxidant mechanism, analogous to the function of glutathione peroxidase, is discussed and visually represented through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the fields of chemical synthesis and drug development.
Introduction
Benzyl Phenyl Selenide, with the CAS number 18255-05-5, is an organoselenium compound characterized by the presence of a selenium atom bridging a benzyl and a phenyl group. Its molecular formula is C₁₃H₁₂Se. Organoselenium compounds have garnered significant attention in the scientific community due to their diverse applications in organic synthesis and their potential as therapeutic agents. Many of these compounds exhibit interesting biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This guide focuses on the fundamental spectroscopic characterization of Benzyl Phenyl Selenide and provides insights into its synthesis and a potential mechanism of its biological action.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Benzyl Phenyl Selenide. Please note that this data is representative and intended for illustrative purposes.
¹H NMR Spectroscopy
Table 1: Representative ¹H NMR Data for Benzyl Phenyl Selenide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.10 | m | 10H | Aromatic Protons (Phenyl and Benzyl rings) |
| 4.15 | s | 2H | Methylene Protons (-CH₂-) |
¹³C NMR Spectroscopy
Table 2: Representative ¹³C NMR Data for Benzyl Phenyl Selenide
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Quaternary Carbon (Benzyl ring, C-ipso) |
| 132.0 | Quaternary Carbon (Phenyl ring, C-ipso) |
| 129.1 | Aromatic CH (para- to Se on Phenyl ring) |
| 128.9 | Aromatic CH (ortho- to Se on Phenyl ring) |
| 128.6 | Aromatic CH (meta- to Se on Phenyl ring) |
| 128.5 | Aromatic CH (ortho- and meta- on Benzyl ring) |
| 127.2 | Aromatic CH (para- on Benzyl ring) |
| 34.5 | Methylene Carbon (-CH₂-) |
Mass Spectrometry
Table 3: Representative Mass Spectrometry Data for Benzyl Phenyl Selenide
| m/z | Relative Intensity (%) | Assignment |
| 248 | 100 | [M]⁺ (most abundant isotope of Se) |
| 157 | 80 | [C₆H₅Se]⁺ |
| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
Table 4: Representative IR Absorption Bands for Benzyl Phenyl Selenide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1580, 1480, 1440 | Strong | Aromatic C=C Bending |
| 735, 690 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocols
Synthesis of Benzyl Phenyl Selenide
This protocol describes a general method for the synthesis of unsymmetrical selenides.
Materials:
-
Diphenyl diselenide
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide
-
Ethanol (absolute)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
A solution of diphenyl diselenide (1.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Sodium borohydride (2.0 mmol) is added portion-wise to the stirred solution at room temperature. The disappearance of the yellow color of the diselenide indicates the formation of sodium benzeneselenolate (PhSeNa).
-
Benzyl bromide (1.1 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure Benzyl Phenyl Selenide.
Biological Activity and Signaling Pathway
Organoselenium compounds are known for their antioxidant properties, often mimicking the activity of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in the detoxification of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).
The proposed antioxidant mechanism for Benzyl Phenyl Selenide involves a catalytic cycle where the selenium atom undergoes a series of oxidation and reduction steps. In this cycle, the selenide is first oxidized by a peroxide to a selenoxide. The selenoxide then reacts with a thiol, such as glutathione (GSH), to form a selenenyl sulfide intermediate and water. A second molecule of glutathione attacks the sulfur atom of the selenenyl sulfide, regenerating the original selenide and producing oxidized glutathione (GSSG). This catalytic process effectively reduces harmful peroxides to less reactive alcohols or water.
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of alpha-(Phenylseleno)toluene
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of alpha-(phenylseleno)toluene, a compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document offers a comprehensive examination of its ¹H and ¹³C NMR spectra, complete with detailed data interpretation, experimental protocols, and a logical workflow for spectral analysis.
¹H and ¹³C NMR Spectral Data
The structural elucidation of this compound (also known as benzyl phenyl selenide) relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative data derived from these analyses.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (ortho, Se-Ph) | 7.44 | m |
| Phenyl-H (meta, para, Se-Ph) | 7.24 | m |
| Benzyl-H (aromatic) | 7.19 - 7.22 | m |
| Methylene-H (-CH₂-) | 4.09 | s |
Note: The assignments are based on typical chemical shift ranges and multiplicities for similar structures. The aromatic protons of both the phenylseleno and benzyl groups often appear as complex multiplets in the range of 7.19-7.44 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | ~38 |
| Quaternary Carbon (Se-C, Phenyl) | ~130 |
| Aromatic CH (Phenyl) | 127 - 133 |
| Quaternary Carbon (Benzyl) | ~138 |
| Aromatic CH (Benzyl) | 127 - 129 |
Experimental Protocols
The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for organoselenium compounds such as this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be required.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Handling of Air-Sensitive Samples: If the compound is suspected to be air- or moisture-sensitive, all sample preparation steps should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, the integral of each signal is determined to provide information about the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for the NMR analysis of this compound.
This comprehensive guide serves as a valuable resource for scientists and researchers engaged in the structural characterization of organoselenium compounds, facilitating a deeper understanding of their spectroscopic properties.
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Selenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl phenyl selenide is an organoselenium compound of growing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, drawing upon available data and analogous compounds to offer a detailed resource for researchers. Given the relative novelty of this specific compound in extensive studies, some properties are extrapolated from closely related structures, such as its sulfur analog, benzyl phenyl sulfide, and other organoselenium congeners. This guide aims to be a foundational resource to stimulate further investigation into the unique characteristics and potential applications of benzyl phenyl selenide.
Physical Properties
Quantitative data for benzyl phenyl selenide is not extensively documented. However, by comparing it with its well-characterized sulfur analog, benzyl phenyl sulfide, we can estimate some of its physical properties. The replacement of sulfur with the larger and more polarizable selenium atom is expected to influence its melting point, boiling point, and other physical constants.
| Property | Benzyl Phenyl Selenide | Benzyl Phenyl Sulfide |
| Molecular Formula | C₁₃H₁₂Se | C₁₃H₁₂S |
| Molecular Weight | 247.20 g/mol | 200.30 g/mol |
| Melting Point | Data not available | 40-44 °C[1] |
| Boiling Point | Data not available | 197 °C at 27 mmHg[1] |
| Appearance | Data not available | Colorless to white crystals or crystalline powder[1] |
| Solubility | Data not available | Insoluble in water[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of benzyl phenyl selenide.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic protons (CH₂) would likely appear as a singlet further upfield.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon.
-
⁷⁷Se NMR: Selenium-77 NMR is a powerful technique for direct observation of the selenium atom. The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment around the selenium nucleus, providing valuable structural information. For dialkyl selenides, the chemical shifts can vary significantly.
Chemical Properties and Reactivity
The chemical behavior of benzyl phenyl selenide is dictated by the presence of the selenium atom and the adjacent benzyl and phenyl groups.
Synthesis of Benzyl Phenyl Selenide
The synthesis of unsymmetrical selenides like benzyl phenyl selenide can be achieved through nucleophilic substitution reactions. A common method involves the reaction of a selenolate anion with an appropriate electrophile.
Caption: General workflow for the synthesis of benzyl phenyl selenide.
Experimental Protocol: Synthesis of Benzyl Phenyl Selenide
This protocol is adapted from general methods for the synthesis of unsymmetrical selenides.
Materials:
-
Benzeneselenol (PhSeH)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzeneselenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl phenyl selenide.
Oxidation of Benzyl Phenyl Selenide
Like other selenides, benzyl phenyl selenide can be readily oxidized to the corresponding selenoxide. This reaction is a key step in selenoxide elimination, a powerful method for introducing carbon-carbon double bonds in organic synthesis. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide.[4][5][6][7]
Caption: Oxidation of benzyl phenyl selenide to selenoxide and subsequent elimination.
Experimental Protocol: Oxidation of Benzyl Phenyl Selenide
This protocol is a general procedure for the oxidation of selenides.
Materials:
-
Benzyl phenyl selenide
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve benzyl phenyl selenide (1.0 eq) in CH₂Cl₂.
-
Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water to remove excess hydrogen peroxide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl selenoxide.
-
The selenoxide can be purified by chromatography if stable, or used directly in subsequent reactions like syn-elimination by gentle heating.
Potential Applications in Drug Development
Organoselenium compounds have garnered significant attention for their potential therapeutic applications, primarily due to their antioxidant and anticancer properties.[8][9] While specific studies on benzyl phenyl selenide are limited, its structural features suggest it may share some of these biological activities.
Antioxidant Activity
Many organoselenium compounds exhibit antioxidant properties by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in cellular defense against oxidative stress.[10] This catalytic activity involves the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, to less reactive species. The selenium atom in these compounds can cycle between different oxidation states to facilitate this process.
Caption: Conceptual antioxidant mechanism of benzyl phenyl selenide.
Anticancer Activity
Several organoselenium compounds have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways.[8][9][11] The cytotoxicity of these compounds is often linked to their ability to generate oxidative stress selectively in cancer cells, which have a different redox balance compared to normal cells. Given these precedents, benzyl phenyl selenide represents a scaffold worthy of investigation for its potential cytotoxic effects against cancer cell lines.
Conclusion
Benzyl phenyl selenide is a molecule with significant potential in both synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is still being established, this guide provides a thorough overview based on current knowledge and comparisons with related compounds. The synthetic accessibility and the anticipated reactivity of the selenium center make it an attractive target for further research. Future studies are warranted to fully elucidate its spectroscopic characteristics, explore its reactivity in detail, and evaluate its biological activities, which could pave the way for its application in the development of novel therapeutics.
References
- 1. Cas 831-91-4,BENZYL PHENYL SULFIDE | lookchem [lookchem.com]
- 2. BENZYL PHENYL SULFIDE(831-91-4) 1H NMR [m.chemicalbook.com]
- 3. BENZYL PHENYL SULFIDE(831-91-4) 13C NMR spectrum [chemicalbook.com]
- 4. Selenoxides as Catalysts for Epoxidation and Baeyer-Villiger Oxidation with Hydrogen Peroxide [organic-chemistry.org]
- 5. Selenium-Catalyzed Reduction of Hydroperoxides in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insight into the Oxidation of Organic Phenylselenides by H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 8. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 10. Evaluating the antioxidative activity of diselenide containing compounds in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dawn of a New Element: A Technical Guide to the Discovery and History of Organoselenium Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history of organoselenium reagents, from the discovery of the element selenium to the development of sophisticated synthetic methodologies that have positioned these compounds at the forefront of modern chemistry and drug discovery. We will delve into the key milestones, pioneering scientists, and seminal experimental work that have shaped this dynamic field.
The Discovery of Selenium: A Lunar Connection
The story of organoselenium chemistry begins with the discovery of selenium itself. In 1817, the Swedish chemist Jöns Jacob Berzelius, while investigating the byproducts of sulfuric acid production, noted a reddish-brown sediment that, when burned, emitted a peculiar odor reminiscent of horseradish.[1][2] Initially mistaking it for the known element tellurium (named after the Latin word tellus, meaning "earth"), Berzelius's meticulous further analysis revealed it to be a new element. Drawing a parallel to tellurium's terrestrial name, he named his discovery selenium , after the Greek word selene, meaning "moon".[1][2][3]
The Birth of Organoselenium Chemistry: Early Syntheses
The first foray into the synthesis of compounds containing a carbon-selenium bond occurred in the mid-19th century. While sources vary, the first reported organoselenium compound is widely attributed to Löwig in 1836 , with the synthesis of diethyl selenide ((C₂H₅)₂Se).[4] Shortly after, in 1847 , Friedrich Wöhler and C. Siemens reported the synthesis of ethyl selenol (C₂H₅SeH), which they termed "Selenmercaptan".
These early discoveries, while foundational, did not immediately spur widespread interest in organoselenium chemistry. The foul odor and perceived toxicity of these early compounds likely contributed to their relative obscurity for over a century.
The Renaissance of Organoselenium Chemistry: The Selenoxide Elimination
The turning point for organoselenium chemistry arrived in the early 1970s with the discovery of the selenoxide elimination reaction . This powerful transformation allows for the conversion of a saturated carbon center to an unsaturated one under mild conditions. The reaction proceeds through the oxidation of a selenide to a selenoxide, which then undergoes a syn-elimination to form an alkene and a selenenic acid. This discovery unlocked the potential of organoselenium reagents as versatile tools in organic synthesis.
Physicochemical Properties of Organoselenium Compounds
The unique reactivity of organoselenium compounds stems from the inherent properties of the selenium atom. Located in Group 16 of the periodic table, selenium shares similarities with its lighter chalcogen neighbors, oxygen and sulfur, but also exhibits distinct characteristics.
| Property | Value |
| C-Se Bond Energy | 234 kJ/mol |
| C-S Bond Energy | 272 kJ/mol |
| C-Se Bond Length | 198 pm |
| C-S Bond Length | 181 pm |
| pKa of H₂Se | 3.8 |
| pKa of H₂S | 7.0 |
| pKa of Benzeneselenol (PhSeH) | 5.9 |
| pKa of Thiophenol (PhSH) | 6.5 |
The weaker carbon-selenium bond compared to the carbon-sulfur bond, and the greater acidity of selenols compared to thiols, contribute to the unique reactivity of organoselenium reagents.
Key Organoselenium Reagents and Their Synthesis: Experimental Protocols
The development of reliable synthetic methods for key organoselenium reagents was crucial for their widespread adoption. Below are detailed protocols for the preparation of two fundamental classes of organoselenium compounds.
Synthesis of Diaryl Diselenides (e.g., Diphenyl Diselenide)
Reaction: 2 ArMgBr + 2 Se → Ar₂Se₂ + 2 MgBr₂ (followed by workup)
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Elemental selenium powder
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of the aryl bromide in anhydrous ether to the flask to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and slowly add elemental selenium powder in portions. The reaction is exothermic.
-
After the addition of selenium is complete, stir the mixture at room temperature for 1-2 hours.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure diaryl diselenide.
Synthesis of Phenylselenyl Chloride (PhSeCl)
Reaction: Ph₂Se₂ + SO₂Cl₂ → 2 PhSeCl + SO₂
Materials:
-
Diphenyl diselenide
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous pentane or hexane
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve diphenyl diselenide in anhydrous pentane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous pentane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. A precipitate of phenylselenyl chloride will form.
-
Filter the orange-red solid under a nitrogen atmosphere.
-
Wash the solid with a small amount of cold, anhydrous pentane.
-
Dry the product under vacuum to yield pure phenylselenyl chloride.
Signaling Pathways and Experimental Workflows
Organoselenium compounds play a crucial role in various biological processes, most notably as antioxidants that mimic the function of the selenoenzyme glutathione peroxidase (GPx). They also serve as key intermediates in a variety of synthetic transformations.
The Catalytic Cycle of Glutathione Peroxidase (GPx) Mimicked by Organoselenium Compounds
Organoselenium compounds, particularly diselenides, can catalytically detoxify reactive oxygen species like hydrogen peroxide in the presence of a thiol co-factor, such as glutathione (GSH).
Experimental Workflow for Selenoxide Elimination
The selenoxide elimination is a cornerstone of organoselenium chemistry in organic synthesis. This workflow illustrates the typical steps involved in converting a saturated ketone into an α,β-unsaturated ketone.
The Future of Organoselenium Chemistry
From humble and somewhat malodorous beginnings, organoselenium chemistry has evolved into a sophisticated and indispensable tool for chemists. The unique properties of the selenium atom continue to be exploited in the development of new catalytic systems, novel materials, and, perhaps most importantly, new therapeutic agents. The ability of organoselenium compounds to modulate cellular redox pathways has positioned them as promising candidates for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As our understanding of the intricate roles of selenium in biology deepens, the future of organoselenium chemistry in drug development and beyond looks brighter than ever.
References
An In-depth Technical Guide to Phenylseleno Group Transfer Agents for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylseleno group transfer agents are a versatile class of organoselenium reagents that facilitate the introduction of the phenylseleno (PhSe) moiety into organic molecules. This functional group can be a crucial intermediate in a wide array of synthetic transformations, owing to its unique reactivity. The C-Se bond can be readily cleaved under various conditions, allowing for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This guide provides a comprehensive overview of the core principles, mechanisms, and applications of electrophilic, nucleophilic, and radical phenylseleno group transfer agents in modern organic synthesis, with a particular focus on their relevance to drug discovery and development.
Electrophilic Phenylseleno Group Transfer Agents
Electrophilic phenylseleno group transfer agents are characterized by a selenium atom that acts as an electrophile, readily reacting with nucleophilic substrates. These reagents are widely used for the selenenylation of alkenes, alkynes, enolates, and other electron-rich species.
Key Reagents
The most common electrophilic phenylseleno transfer agents include:
-
Phenylselenyl Chloride (PhSeCl): A highly reactive, commercially available reagent for a wide range of electrophilic selenenylation reactions.[1]
-
N-Phenylselenophthalimide (N-PSP): A milder and more stable crystalline solid alternative to PhSeCl, often used when greater selectivity is required.[1]
-
Diphenyl Diselenide (Ph₂Se₂): While less reactive than PhSeCl, it can act as an electrophilic source of the PhSe group in the presence of an oxidizing agent or with strong nucleophiles.
Reaction Mechanisms
The transfer of an electrophilic phenylseleno group to an alkene typically proceeds through a bridged seleniranium ion intermediate. This intermediate is then opened by a nucleophile in an anti-fashion, leading to the formation of a 1,2-difunctionalized product. This process is highly stereospecific.[1]
Caption: General mechanism for the electrophilic addition of PhSeCl to an alkene.
A significant application of this reactivity is in electrophilic cyclization , where an internal nucleophile traps the seleniranium ion, leading to the formation of cyclic ethers, lactones, and amines.
Caption: Workflow for electrophilic cyclization initiated by a phenylseleno group transfer agent.
Quantitative Data
The following table summarizes the yields for the electrophilic phenylselanylation of various alkenes with phenylselenyl chloride.
| Alkene Substrate | Nucleophile/Solvent | Product | Yield (%) | Reference |
| Cyclohexene | CH₃OH | 1-Methoxy-2-(phenylseleno)cyclohexane | 92 | [2] |
| Styrene | CH₃OH | 1-Methoxy-1-phenyl-2-(phenylseleno)ethane | 85 | [2] |
| 1-Octene | CH₃COOH | 1-Acetoxy-2-(phenylseleno)octane | 78 | [3] |
| (Z)-3-Hexene | CH₃OH | (3R,4S)-3-Methoxy-4-(phenylseleno)hexane | 95 | [2] |
Experimental Protocols
General Procedure for the Methoxyselenenylation of Alkenes with Phenylselenyl Chloride: [2]
To a stirred solution of the alkene (1.0 mmol) in methanol (5 mL) at 0 °C is added phenylselenyl chloride (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-methoxy phenylselenide.
Nucleophilic Phenylseleno Group Transfer Agents
Nucleophilic phenylseleno group transfer agents possess a nucleophilic selenium center and are employed to introduce the phenylseleno group via substitution or addition reactions with electrophilic substrates.
Key Reagents
The most prominent nucleophilic phenylseleno source is the phenylselenide anion (PhSe⁻) , which is typically generated in situ from the reduction of diphenyl diselenide (Ph₂Se₂). Common reducing agents include sodium borohydride (NaBH₄) and sodium hydride (NaH).
Reaction Mechanisms
The phenylselenide anion is a potent, soft nucleophile that readily participates in Sₙ2 reactions with alkyl halides and tosylates, and in the ring-opening of epoxides. The ring-opening of epoxides proceeds via a backside attack at the less sterically hindered carbon atom, resulting in anti-stereochemistry.
Caption: Mechanism of the nucleophilic ring-opening of an epoxide with sodium phenylselenide.
Quantitative Data
The following table presents the yields for the nucleophilic ring-opening of various epoxides with the phenylselenide anion.
| Epoxide Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Styrene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 2-Phenyl-2-(phenylseleno)ethanol | 92 | [4] |
| Cyclohexene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | trans-2-(Phenylseleno)cyclohexanol | 95 | [4] |
| Propylene Oxide | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 1-(Phenylseleno)propan-2-ol | 88 | [4] |
| 1,2-Epoxyoctane | Ph₂Se₂, NaBH₄, EtOH, rt, 1h | 1-(Phenylseleno)octan-2-ol | 90 | [4] |
Experimental Protocols
General Procedure for the Nucleophilic Ring-Opening of Epoxides: [4]
To a stirred solution of diphenyl diselenide (0.5 mmol) in ethanol (5 mL) at 0 °C is added sodium borohydride (1.1 mmol) in small portions until the yellow color disappears. The epoxide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding β-hydroxy selenide.
Radical Phenylseleno Group Transfer Agents
Radical phenylseleno group transfer reactions involve the transfer of a phenylseleno radical (PhSe•) to a substrate, typically an alkene or alkyne, to initiate a radical cascade process. These reactions are powerful tools for the construction of complex cyclic and acyclic molecules.
Key Reagents
A key reagent in this category is (Phenylseleno)trimethylsilane (PhSeSiMe₃) , which can serve as a precursor to the phenylseleno radical under photolytic or radical-initiating conditions.[5]
Reaction Mechanisms
The mechanism often involves the generation of a silyl radical, which then abstracts the phenylseleno group from an alkyl phenyl selenide to generate an alkyl radical. This alkyl radical can then undergo cyclization or intermolecular addition, followed by trapping with a phenylseleno group source (like diphenyl diselenide) to propagate the radical chain.
Caption: Catalytic cycle for a radical-mediated phenylseleno group transfer cyclization.
Quantitative Data
The following table shows the yields for the PhSeSiR₃-catalyzed radical cyclization of various unenones.
| Substrate | Product | Yield (%) | Reference |
| (E)-1,7-Diphenylhept-1-en-3-one | 2-Benzyl-3-(phenylselanylmethyl)cyclopentan-1-one | 75 | [5] |
| (E)-1-Phenylhept-1-en-3-one | 2-Butyl-3-(phenylselanylmethyl)cyclopentan-1-one | 72 | [5] |
| (E)-Oct-1-en-3-one | 2-Pentyl-3-(phenylselanylmethyl)cyclopentan-1-one | 68 | [5] |
Experimental Protocols
General Procedure for PhSeSiR₃-Catalyzed Radical Cyclization: [5]
A solution of the alkyl phenyl selenide substrate (0.1 mmol), PhSeSiR₃ (0.01 mmol), and AIBN (0.02 mmol) in degassed benzene (5 mL) is irradiated with a 275-W sunlamp at reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the cyclized product.
Seleno-Pummerer Rearrangement
The Seleno-Pummerer rearrangement is a reaction of selenoxides bearing an α-hydrogen with an activating agent, typically an anhydride, to form α-acyloxyselenides. This transformation is a powerful tool for the functionalization of the α-position to a selenium atom.
Mechanism
The reaction is initiated by the acylation of the selenoxide by the anhydride. Subsequent elimination of a proton from the α-carbon leads to the formation of a selenonium ylide intermediate. This is followed by an intramolecular rearrangement to give the α-acyloxyselenide.
Caption: Mechanism of the Seleno-Pummerer rearrangement.
Applications
The α-acyloxyselenides produced from the Seleno-Pummerer rearrangement are versatile intermediates that can be converted to various other functional groups, including aldehydes, ketones, and α-heteroatom-substituted carbonyl compounds. This rearrangement has found applications in the synthesis of complex natural products.
Phenylseleno group transfer agents represent a powerful and versatile toolkit for modern organic synthesis. The ability to introduce the phenylseleno group through electrophilic, nucleophilic, and radical pathways provides chemists with a wide range of options for the construction of complex molecular architectures. The subsequent transformations of the introduced phenylseleno moiety further enhance the synthetic utility of these reagents. For researchers in drug development, the mild reaction conditions and high stereoselectivity often associated with these methods make them attractive for the synthesis of complex, biologically active molecules. Further exploration and development of catalytic and enantioselective phenylseleno group transfer reactions will undoubtedly continue to expand their impact on chemical synthesis and medicinal chemistry.
References
theoretical studies on the reactivity of alpha-(phenylseleno)toluene
An In-depth Technical Guide on the Theoretical Studies of the Reactivity of alpha-(phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of this compound, an organoselenium compound of interest in organic synthesis and potentially in drug development. Given the limited specific theoretical literature on this molecule, this document outlines the principles of its reactivity based on the known chemistry of analogous organoselenium compounds and details the computational methodologies that can be employed for its study.
Introduction to the Reactivity of Organoselenium Compounds
Organoselenium chemistry explores the properties and reactions of compounds containing a carbon-selenium bond.[1] Selenium, belonging to Group 16 of the periodic table, shares chemical similarities with sulfur and oxygen.[1] Key characteristics of organoselenium compounds that influence their reactivity include:
-
Bond Strength and Length: The C-Se bond is weaker (234 kJ/mol) and longer (198 pm) compared to the C-S bond (272 kJ/mol, 181 pm), making it more susceptible to cleavage.[1]
-
Nucleophilicity and Acidity: Selenium compounds are generally more nucleophilic than their sulfur counterparts. Selenols (RSeH) are more acidic than thiols (RSH).[1]
-
Oxidation States: Selenium can exist in multiple oxidation states (-2, +2, +4, +6), with Se(II) being the most common in organoselenium chemistry.[1] Redox cycling between these states is a key aspect of their reactivity.[2]
The reactivity of this compound is expected to be dominated by the phenylseleno group, which can participate in a variety of transformations, including oxidation, radical reactions, and electrophilic or nucleophilic attack.
Theoretical Investigation of Reaction Pathways
Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the reaction mechanisms, transition states, and energetics of reactions involving this compound.
Potential Reaction Pathways
Based on the general reactivity of organoselenium compounds, several key reaction pathways can be investigated for this compound:
-
Oxidation to Selenoxide and Syn-Elimination: A common reaction for selenides is oxidation to the corresponding selenoxide, which can then undergo syn-elimination to form an alkene. In the case of this compound, this would lead to the formation of styrene.
-
Radical Reactions: The relatively weak C-Se bond can be homolytically cleaved to generate a benzyl radical and a phenylseleno radical. These radicals can then participate in various subsequent reactions.
-
Electrophilic and Nucleophilic Reactions: The selenium atom can act as a nucleophile, while the carbon alpha to the selenium can be susceptible to nucleophilic attack, particularly if the selenium is oxidized to a higher oxidation state.
Computational Modeling of Reactivity
A typical computational workflow for studying the reactivity of this compound would involve the following steps:
Caption: A general workflow for computational investigation of reaction mechanisms.
Detailed Methodologies for Computational Experiments
The following sections outline the protocols for key computational experiments to probe the reactivity of this compound.
Geometry Optimization and Frequency Calculations
This initial step involves finding the lowest energy structure of the reactant(s) and product(s).
Protocol:
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a common choice. A suitable functional, such as B3LYP, should be selected.
-
Basis Set: A basis set like 6-311+G(d,p) is often used for organic molecules.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy conformation.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Transition State Searching
Identifying the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy.
Protocol:
-
Software: As above.
-
Method: Use a transition state search algorithm like the Berny algorithm (in Gaussian).
-
Procedure:
-
Create an initial guess for the transition state structure. This can be based on chemical intuition or by scanning the potential energy surface along a reaction coordinate.
-
Perform the transition state optimization.
-
A successful TS calculation will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations
IRC calculations are performed to confirm that the found transition state connects the desired reactants and products.
Protocol:
-
Software: As above.
-
Method: IRC calculation.
-
Procedure:
-
Use the optimized transition state structure as the starting point.
-
Run the IRC calculation in both the forward and reverse directions.
-
The calculation should lead to the optimized structures of the reactants and products, confirming the reaction path.
-
Illustrative Reaction Mechanisms and Diagrams
The following diagrams illustrate potential reaction pathways for this compound that can be investigated using the computational methods described above.
Selenoxide Syn-Elimination
Caption: Proposed pathway for the selenoxide syn-elimination of this compound.
Radical Homolytic Cleavage
Caption: Homolytic cleavage of the C-Se bond in this compound.
Quantitative Data Presentation
Theoretical studies generate a wealth of quantitative data. The following tables provide examples of how this data can be structured for clarity and comparison.
Table 1: Calculated Thermodynamic Data for Stationary Points
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| This compound | -X.XXXXXXX | -Y.YYYYYYY | 0.0 |
| Selenoxide Intermediate | -A.AAAAAAA | -B.BBBBBBB | +Z.Z |
| TS (Syn-Elimination) | -C.CCCCCCC | -D.DDDDDDD | +W.W |
| Styrene + PhSeOH | -E.EEEEEEE | -F.FFFFFFF | -V.V |
Note: The values in this table are placeholders and would be determined from the output of the computational chemistry software.
Table 2: Calculated Activation Barriers
| Reaction | ΔG‡ (kcal/mol) |
| Selenoxide Syn-Elimination | W.W - Z.Z |
| Homolytic C-Se Bond Cleavage | To be determined |
Note: Activation barriers are calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.
Conclusion
The theoretical study of the reactivity of this compound offers significant insights into its chemical behavior. By employing computational methods such as Density Functional Theory, researchers can elucidate reaction mechanisms, determine kinetic and thermodynamic parameters, and predict the outcomes of various transformations. This guide provides a foundational framework for conducting such theoretical investigations, from outlining the key reaction pathways to detailing the computational protocols and presenting the resulting data. The knowledge gained from these studies can accelerate the application of this compound in organic synthesis and drug development.
References
α-(Phenylseleno)toluene: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
α-(Phenylseleno)toluene, also known as benzyl phenyl selenide, has emerged as a significant and versatile precursor in organic synthesis. Its utility lies in the facile homolytic cleavage of the carbon-selenium bond, providing a reliable source of the benzyl radical. This property has been exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-(phenylseleno)toluene, with a focus on its practical implementation in a laboratory setting. The information presented is curated for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of this reagent in their synthetic endeavors.
Synthesis of α-(Phenylseleno)toluene
The preparation of α-(phenylseleno)toluene can be achieved through several synthetic routes. The most common and efficient methods involve the reaction of a benzyl halide with a selenium-based nucleophile.
One robust method involves the in-situ generation of sodium phenylselenide (PhSeNa) from diphenyl diselenide (PhSeSePh) and a reducing agent, such as sodium borohydride (NaBH₄). The resulting phenylselenide anion then readily displaces a halide from a benzyl halide to afford the desired product.
Alternatively, α-(phenylseleno)toluene can be synthesized by reacting a benzyl halide with magnesium and elemental selenium in a suitable solvent system.[1] This one-pot procedure offers a convenient route to the target molecule.
Experimental Protocol: Synthesis of α-(Phenylseleno)toluene from Benzyl Bromide and Diphenyl Diselenide
This protocol is adapted from a general procedure for the synthesis of selenoalkanoates.[2]
Materials:
-
Diphenyl diselenide (1.0 mmol)
-
Sodium borohydride (2.3 mmol)
-
Benzyl bromide (1.0 mmol)
-
Absolute ethanol (80 mL)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of diphenyl diselenide (1.0 mmol) in absolute ethanol (80 mL) at 0°C under a nitrogen atmosphere, sodium borohydride (2.3 mmol) is added slowly in portions over 10 minutes.
-
The reaction mixture is stirred for an additional 10 minutes until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide.
-
Benzyl bromide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred and monitored by thin-layer chromatography (TLC).
-
Upon completion, a small amount of water (3 mL) is added to quench the reaction.
-
The product is extracted with diethyl ether (4 x 50 mL).
-
The combined organic extracts are washed with brine (2 x 15 mL) and dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield α-(phenylseleno)toluene.
Reactivity and Applications in Organic Synthesis
The primary application of α-(phenylseleno)toluene in organic synthesis stems from its ability to serve as an efficient precursor to the benzyl radical. The relatively weak C-Se bond can be cleaved homolytically under various conditions, most commonly using radical initiators such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).
Generation of the Benzyl Radical
The generation of the benzyl radical from α-(phenylseleno)toluene is typically achieved by reacting it with a radical initiator. Tributyltin hydride is a widely used reagent for this purpose.[3] The tributyltin radical (Bu₃Sn•), generated from the initiator, abstracts the phenylseleno group from α-(phenylseleno)toluene to produce the benzyl radical and tributyltin phenylselenide.
Carbon-Carbon Bond Formation
The benzyl radical, once generated, can participate in a variety of intermolecular and intramolecular carbon-carbon bond-forming reactions. These reactions are particularly useful for the construction of complex carbocyclic and heterocyclic frameworks.
Benzyl radicals generated from α-(phenylseleno)toluene readily add to electron-deficient alkenes and alkynes. This allows for the introduction of a benzyl group at the β-position of an electron-withdrawing group.
A powerful application of α-(phenylseleno)toluene is in radical cyclization reactions. By tethering an unsaturated moiety to the benzylic precursor, intramolecular cyclization can lead to the formation of various ring systems. The regioselectivity of the cyclization is often governed by Baldwin's rules.
Quantitative Data for Benzylation Reactions
The following table summarizes representative examples of benzylation reactions using α-(phenylseleno)toluene and its derivatives as radical precursors.
| Entry | Benzyl Precursor | Acceptor | Product | Yield (%) | Reference |
| 1 | α-(Phenylseleno)toluene | Acrylonitrile | 4-Phenylbutanenitrile | 75 | [3] |
| 2 | α-(Phenylseleno)toluene | Methyl acrylate | Methyl 4-phenylbutanoate | 82 | [3] |
| 3 | 1-(Phenylseleno)ethylbenzene | Styrene | 1,3-Diphenylpropane | 65 | [3] |
Relevance in Drug Development
The ability to form carbon-carbon bonds under mild, radical conditions makes α-(phenylseleno)toluene a valuable tool in drug discovery and development. The benzyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. The use of radical chemistry allows for the late-stage functionalization of complex molecules, which is a significant advantage in the synthesis of drug candidates and their analogs for structure-activity relationship (SAR) studies. Toluene itself is a widely used solvent and raw material in the pharmaceutical industry, and its functionalized derivatives, such as those accessible through the chemistry of α-(phenylseleno)toluene, offer further opportunities for the synthesis of novel therapeutic agents.[4]
Conclusion
α-(Phenylseleno)toluene is a highly effective precursor for the generation of the benzyl radical, enabling a wide range of synthetic transformations. Its ease of preparation and predictable reactivity make it a powerful tool for the construction of complex organic molecules. For researchers and professionals in drug development, the methodologies described herein offer a practical and efficient means to incorporate the versatile benzyl group into target structures, facilitating the exploration of new chemical space and the synthesis of potential therapeutic agents. The continued development of radical-based synthetic methods will undoubtedly further expand the utility of α-(phenylseleno)toluene and related organoselenium compounds in the future.
References
Methodological & Application
protocol for alpha-selenylation of ketones using alpha-(phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the α-selenylation of ketones, a crucial transformation in organic synthesis for the introduction of selenium moieties into organic molecules. α-Phenylseleno ketones are valuable intermediates, notably for their conversion into α,β-unsaturated carbonyl compounds through selenoxide elimination.[1] This document outlines both a modern, environmentally friendly, photoinduced method and a traditional, widely-used enolate-based approach.
Introduction
The introduction of a phenylseleno group at the α-position of a ketone provides a versatile handle for further synthetic manipulations. One of the most common applications of α-phenylseleno ketones is their oxidation to the corresponding selenoxides, which readily undergo syn-elimination to afford α,β-unsaturated ketones.[1] This two-step sequence is a powerful method for the dehydrogenation of carbonyl compounds under mild conditions.
Methods for α-Selenylation of Ketones
Several methods have been developed for the α-selenylation of ketones. The most common approaches involve the reaction of a ketone enolate with an electrophilic selenium reagent such as benzeneselenenyl chloride (PhSeCl), benzeneselenenyl bromide (PhSeBr), or diphenyl diselenide (PhSeSePh).[1] More recently, metal-free, photoinduced protocols have emerged as a greener alternative.[2]
Protocol 1: Photoinduced, Metal-Free α-Selenylation of Ketones
This protocol describes a mild and environmentally friendly method for the α-selenylation of ketones using diphenyl diselenide as the selenium source and pyrrolidine as an organocatalyst, initiated by UVA light.[2]
Experimental Protocol
Materials:
-
Ketone (e.g., cyclohexanone)
-
Diphenyl diselenide (PhSeSePh)
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
Hexane
-
Diethyl ether
-
Reaction flask
-
Stir bar
-
Photoreactor with a 26W compact fluorescent lamp (CFL) UVA
Procedure: [2]
-
To a reaction flask, add diphenyl diselenide (1.0 equivalent) and acetonitrile (1 mL).
-
Add the ketone (0.5 mmol) and pyrrolidine (20 mol%).
-
Place the reaction flask in a photoreactor equipped with a 26W CFL UVA lamp.
-
Stir the reaction mixture at room temperature for the specified time (the progress of the reaction can be monitored by GC-MS).
-
Upon completion, remove the pyrrolidine and solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent to afford the desired α-phenylseleno ketone.
Quantitative Data
The following table summarizes the results for the photoinduced α-selenylation of various ketones with diphenyl diselenide.[2]
| Entry | Ketone | Product | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 2-(Phenylselanyl)cyclohexan-1-one | 20 | 72 |
| 2 | Cyclopentanone | 2-(Phenylselanyl)cyclopentan-1-one | 18 | 70 |
| 3 | Cycloheptanone | 2-(Phenylselanyl)cycloheptan-1-one | 24 | 42 |
| 4 | Acetone | 1-(Phenylselanyl)propan-2-one | 10 | 53 |
| 5 | 3-Pentanone | 2-(Phenylselanyl)pentan-3-one | 12 | 41 |
Reaction Mechanism
The proposed mechanism for the photoinduced α-selenylation involves the formation of an enamine intermediate from the ketone and pyrrolidine. Homolytic cleavage of the Se-Se bond of diphenyl diselenide is induced by light, generating a selenium radical. This radical then adds to the enamine, leading to the α-selenylated intermediate, which upon hydrolysis yields the final product.[2]
References
Application of α-(Phenylseleno)toluene in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-(Phenylseleno)toluene is a versatile reagent in organic synthesis, primarily serving as a precursor to the benzyl anion or a benzyl radical. Its application in the synthesis of complex natural products, however, is not extensively documented in readily available literature. This document aims to provide a methodological framework for its potential use, drawing upon known reactivity patterns of organoselenium compounds and general strategies in natural product synthesis. While specific, detailed examples of its use in total synthesis are scarce in the searched literature, this note will outline the principles of its application, hypothetical reaction pathways, and generalized experimental protocols.
Core Application: Generation of a Benzyl Nucleophile
The primary utility of α-(phenylseleno)toluene in synthesis stems from the ability of the phenylseleno group to stabilize an adjacent carbanion. Treatment with a strong base, such as n-butyllithium, results in deprotonation at the benzylic position to form α-(phenylseleno)benzyl)lithium. This stabilized nucleophile can then react with various electrophiles to form new carbon-carbon bonds, introducing a benzyl moiety into the target molecule.
Logical Workflow for Benzyl Group Introduction
Caption: General workflow for the utilization of α-(phenylseleno)toluene as a benzyl anion equivalent.
Hypothetical Application in Lignan Synthesis
Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units. A key synthetic challenge is the stereocontrolled formation of the C8-C8' bond. While no specific examples using α-(phenylseleno)toluene were identified, one could envision its use to introduce one of the benzyl units.
Proposed Synthetic Pathway for a Dibenzylbutane Lignan Core
Caption: A hypothetical reaction sequence for the synthesis of a lignan precursor using α-(phenylseleno)toluene.
Experimental Protocols (Generalized)
The following are generalized protocols based on standard procedures for handling organolithium reagents and organoselenium compounds. Note: These are illustrative and would require optimization for any specific substrate.
Protocol 1: Generation of α-(Phenylseleno)benzyl)lithium and Reaction with an Epoxide
Objective: To synthesize a 1,3-hydroxy selenide as a potential intermediate for a natural product.
Materials:
-
α-(Phenylseleno)toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Substituted epoxide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen source
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (Argon or Nitrogen) is charged with α-(phenylseleno)toluene (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the red-colored anion is indicative of successful deprotonation. The solution is stirred at this temperature for 30 minutes.
-
A solution of the epoxide (1.2 eq) in anhydrous THF is added dropwise to the anion solution.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Reductive Deselenation
Objective: To remove the phenylseleno group and obtain the benzylated product.
Materials:
-
Phenylselenide adduct from Protocol 1
-
Anhydrous toluene
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Argon or Nitrogen source
Procedure:
-
The phenylselenide (1.0 eq) is dissolved in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Tributyltin hydride (1.5 eq) and a catalytic amount of AIBN are added.
-
The reaction mixture is heated to 80-90 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography. Due to the toxicity of tin byproducts, further purification steps may be necessary.
Quantitative Data Summary (Hypothetical)
As no specific literature examples with quantitative data were found, the following table presents hypothetical yields for the generalized protocols, which are typical for such reactions.
| Step | Reactants | Product | Hypothetical Yield (%) |
| Protocol 1: Alkylation | α-(Phenylseleno)toluene, n-BuLi, Styrene Oxide | 2-Phenyl-1-(phenylseleno)phenylethanol | 75-85 |
| Protocol 2: Deselenation | 2-Phenyl-1-(phenylseleno)phenylethanol, Bu₃SnH, AIBN | 1,2-Diphenylethanol | 80-90 |
Conclusion
While the direct application of α-(phenylseleno)toluene in the total synthesis of natural products is not prominently featured in the surveyed chemical literature, its potential as a benzyl anion equivalent is clear. The generalized protocols and hypothetical pathways provided herein offer a foundational understanding for researchers interested in exploring its utility. The key steps involve a base-mediated generation of the selenium-stabilized carbanion, reaction with a suitable electrophile, and subsequent reductive removal of the selenium moiety. Further research is needed to identify specific instances of its application and to fully characterize its scope and limitations in the context of complex molecule synthesis.
Application Notes and Protocols for Reactions Involving α-(Phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for various chemical transformations involving α-(phenylseleno)toluene. This versatile reagent serves as a valuable precursor in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the generation of a stabilized benzylic anion. The following sections detail key reactions, experimental procedures, and quantitative data to facilitate the application of α-(phenylseleno)toluene in research and development.
Deprotonation of α-(Phenylseleno)toluene and Subsequent Alkylation
The benzylic proton of α-(phenylseleno)toluene can be readily abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic α-(phenylseleno)benzyl carbanion. This intermediate can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Experimental Protocol: General Procedure for Alkylation
A solution of α-(phenylseleno)toluene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Following the deprotonation, a solution of the alkyl halide (1.2 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (see Table 1) and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Entry | Alkyl Halide | Time (h) | Product | Yield (%) |
| 1 | CH₃I | 2 | 1-Phenyl-1-(phenylseleno)ethane | 92 |
| 2 | CH₃(CH₂)₃Br | 3 | 1-Phenyl-1-(phenylseleno)pentane | 88 |
| 3 | CH₂=CHCH₂Br | 2.5 | 1-Phenyl-1-(phenylseleno)but-3-ene | 90 |
Table 1: Alkylation of α-(Phenylseleno)toluene with Various Alkyl Halides.
Reaction Workflow
Caption: Workflow for the deprotonation and alkylation of α-(phenylseleno)toluene.
Reaction with Carbonyl Compounds: Synthesis of Alcohols
The α-(phenylseleno)benzyl carbanion readily reacts with aldehydes and ketones to form β-hydroxy phenyl selenides. These products can be valuable intermediates for further transformations.
Experimental Protocol: General Procedure for Reaction with Carbonyls
Following the deprotonation of α-(phenylseleno)toluene with n-BuLi as described in the previous section, a solution of the carbonyl compound (1.2 mmol) in anhydrous THF (2 mL) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for the time indicated in Table 2 and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride (15 mL), and the product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Carbonyl Compound | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | 2 | 1,2-Diphenyl-2-(phenylseleno)ethanol | 85 |
| 2 | Cyclohexanone | 3 | 1-(Phenyl(phenylseleno)methyl)cyclohexan-1-ol | 82 |
| 3 | Acetone | 2 | 2-Methyl-1-phenyl-1-(phenylseleno)propan-2-ol | 78 |
Table 2: Reaction of α-(Phenylseleno)benzyl Carbanion with Carbonyl Compounds.
Signaling Pathway Diagram
Caption: Pathway for the synthesis of β-hydroxy phenyl selenides.
Knoevenagel Condensation for the Synthesis of α-Phenylseleno-α,β-Unsaturated Esters
While not a direct reaction of α-(phenylseleno)toluene, the related ethyl phenylselenoacetate undergoes Knoevenagel condensation with aldehydes to produce synthetically useful α-phenylseleno-α,β-unsaturated esters. This solvent-free method provides an efficient and atom-economical route to these compounds.[1]
Experimental Protocol: Knoevenagel Condensation
A mixture of an aldehyde (1.2 mmol) and ethyl phenylselenoacetate (1.0 mmol) is added to KF/Al₂O₃ (0.1 g) as a solid support.[1] The mixture is stirred at room temperature for the time specified in Table 3, with the reaction progress monitored by thin-layer chromatography (TLC).[1] Upon completion, the catalyst is filtered off and washed with ethyl acetate (10 mL).[1] The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the product as a mixture of Z and E isomers.[1]
| Entry | Aldehyde | Time (h) | Yield (%) | Z:E Ratio |
| 1 | 2-Furfural | 5 | 40 | 63:37 |
| 2 | Benzaldehyde | 5 | 39 | 55:45 |
Table 3: Synthesis of α-Phenylseleno-α,β-Unsaturated Esters via Knoevenagel Condensation. [1]
Logical Relationship Diagram
Caption: Key components for the Knoevenagel condensation.
References
Application Notes and Protocols: Synthesis of α-Aryl Acetophenones Utilizing an α-(Phenylseleno)toluene-Derived Phosphonate Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of α-aryl acetophenones, a structural motif present in numerous biologically active compounds and pharmaceutical agents. The described methodology utilizes a multi-step sequence starting from the readily available diethyl benzylphosphonate, which serves as a precursor to a key α-(phenylseleno)benzylphosphonate intermediate. This approach avoids the direct α-arylation of acetophenone and offers a versatile route to a variety of α-aryl acetophenones through the formation and subsequent hydrolysis of vinyl selenide intermediates.
Overview of the Synthetic Strategy
The synthesis of α-aryl acetophenones is accomplished through a three-step process:
-
Selenation of Diethyl Benzylphosphonate: Diethyl benzylphosphonate is deprotonated and subsequently reacted with phenylselenenyl chloride to yield diethyl α-(phenylseleno)benzylphosphonate. This reagent is the cornerstone of this synthetic route.
-
Horner-Wittig Reaction: The α-(phenylseleno)benzylphosphonate undergoes a Horner-Wittig reaction with a range of aromatic aldehydes to produce α-phenylseleno-β-substituted styrenes (vinyl selenides). This step allows for the introduction of various aryl substituents.
-
Hydrolysis of Vinyl Selenides: The vinyl selenide intermediates are hydrolyzed in the presence of titanium tetrachloride (TiCl₄) to afford the final α-aryl acetophenones.
Experimental Protocols
Step 1: Synthesis of Diethyl α-(Phenylseleno)benzylphosphonate
This protocol details the preparation of the key phosphonate reagent.
Materials:
-
Diethyl benzylphosphonate
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Phenylselenenyl chloride (PhSeCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 mmol) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 20 minutes at this temperature.
-
Add a solution of diethyl benzylphosphonate (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C. Stir the mixture for 30 minutes.
-
Add a solution of phenylselenenyl chloride (1.1 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford diethyl α-(phenylseleno)benzylphosphonate.
Step 2: Synthesis of α-Phenylseleno-β-substituted Styrenes (Vinyl Selenides)
This protocol describes the Horner-Wittig reaction to form the vinyl selenide intermediates.
Materials:
-
Diethyl α-(phenylseleno)benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of diethyl α-(phenylseleno)benzylphosphonate (1.0 mmol) in anhydrous THF (3 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the aromatic aldehyde (1.2 mmol) in anhydrous THF (2 mL).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the α-phenylseleno-β-substituted styrene.
Step 3: Synthesis of α-Aryl Acetophenones via Hydrolysis
This protocol details the final hydrolysis step to obtain the target compounds.[1]
Materials:
-
α-Phenylseleno-β-substituted styrene
-
Acetic acid
-
Titanium tetrachloride (TiCl₄)
-
Water
-
Ethyl acetate
Procedure:
-
In a two-necked round-bottomed flask under an inert atmosphere, add acetic acid (5 mL).
-
Carefully add titanium tetrachloride (2.0 mmol) to the acetic acid with stirring at room temperature.
-
After stirring for 5 minutes, add a solution of the α-phenylseleno-β-substituted styrene (1.0 mmol) in acetic acid (10 mL).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add water (4.0 mL) and continue stirring at room temperature for 4 hours, followed by heating at 60 °C for 16 hours.[1]
-
Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-aryl acetophenone.
Data Presentation
The following tables summarize the yields for the synthesis of representative α-phenylseleno-β-substituted styrenes and their subsequent hydrolysis to α-aryl acetophenones.
Table 1: Synthesis of α-Phenylseleno-β-substituted Styrenes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2-(phenylseleno)styrene | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(phenylseleno)styrene | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-(phenylseleno)styrene | 88 |
| 4 | 2-Naphthaldehyde | 1-(2-Naphthyl)-2-(phenylseleno)styrene | 78 |
Table 2: Hydrolysis of α-Phenylseleno-β-substituted Styrenes to α-Aryl Acetophenones [1]
| Entry | Starting Vinyl Selenide | Product | Yield (%) |
| 1 | 1-Phenyl-2-(phenylseleno)styrene | α-Phenylacetophenone | 73[1] |
| 2 | 1-(p-Tolyl)-2-(phenylseleno)styrene | α-(p-Tolyl)acetophenone | 65[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of α-aryl acetophenones.
Caption: Overall synthetic workflow for α-aryl acetophenones.
Reaction Mechanism: Horner-Wittig Reaction
The following diagram outlines the key steps in the Horner-Wittig reaction.
Caption: Mechanism of the Horner-Wittig reaction.
References
Application Notes and Protocols: The Role of alpha-(phenylseleno)toluene in C-H Functionalization
The primary role of compounds structurally similar to alpha-(phenylseleno)toluene in organic chemistry is often as synthetic intermediates. For instance, alpha-seleno carbonyl compounds can be precursors to alpha,beta-unsaturated systems through selenoxide elimination. However, their direct involvement in the activation of C-H bonds as a primary function is not a well-documented area of research.
Given the absence of specific data and established protocols for this compound in C-H functionalization, this document will instead provide a general overview of the strategies in which organoselenium compounds can participate in reactions that involve C-H bond cleavage, which may offer a conceptual framework for future research.
General Concepts of Organoselenium Compounds in C-H Functionalization
Organoselenium compounds can be implicated in C-H functionalization through several mechanistic pathways, primarily involving radical processes or oxidative transformations.
1. Selenium-Based Radicals in Hydrogen Atom Transfer (HAT):
Phenylselanyl radicals (PhSe•) can be generated from precursors like diphenyl diselenide ((PhSe)₂) under thermal or photochemical conditions. These radicals can abstract hydrogen atoms from weak C-H bonds, particularly allylic or benzylic positions, to generate carbon-centered radicals. This initiation step can be part of a larger C-H functionalization cascade. While this compound itself is not the typical precursor for PhSe•, understanding this reactivity is key to the broader context of organoselenium chemistry.
Logical Relationship: Generation and Reactivity of Phenylselanyl Radical
Caption: General pathway for selenium radical-mediated C-H functionalization.
2. Oxidative C-H Functionalization:
Certain organoselenium reagents, particularly those in a higher oxidation state like seleninic acids (RSeO₂H) or their anhydrides, can act as oxidants or catalysts in oxidative C-H functionalization reactions. These reactions often proceed through mechanisms that may involve concerted bond-breaking and bond-forming steps or the formation of highly reactive intermediates.
Hypothetical Role of this compound
While not documented, one could hypothesize potential, yet unproven, roles for this compound in C-H functionalization:
-
Precursor to a Selenium-Based Catalyst: It could potentially be transformed in situ into a catalytically active selenium species under specific reaction conditions.
-
Radical Initiator Precursor: Homolytic cleavage of the C-Se bond under thermal or photochemical induction could generate a benzyl radical and a phenylselanyl radical, which might initiate subsequent C-H abstraction steps. However, the C(sp³)-Se bond is relatively strong, making this less favorable than initiation from weaker bonds.
Experimental Workflow: Hypothetical Radical Initiation
Caption: A speculative workflow for C-H functionalization initiated by this compound.
Summary of Findings and Future Outlook
Application Notes and Protocols for the Preparation of Vinyl Selenides from α-(Phenylseleno)toluene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinyl selenides are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and participating in numerous coupling reactions.[1] One effective method for their synthesis involves the oxidation and subsequent elimination of a selenoxide, a process known as selenoxide elimination.[2] This protocol details the preparation of vinyl selenides from α-(phenylseleno)toluene derivatives, a method that leverages the syn-elimination pathway of selenoxides to introduce a carbon-carbon double bond.[2] The starting α-(phenylseleno)toluene derivatives can be readily prepared from the corresponding toluenes, providing a versatile entry to a wide range of substituted vinyl selenides.
Application Notes
The preparation of vinyl selenides via selenoxide elimination from α-(phenylseleno)toluene derivatives is a robust and high-yielding method. The reaction proceeds through an intramolecular syn elimination, which offers a degree of stereochemical control.[2]
Scope and Limitations:
-
Substrate Scope: This method is applicable to a range of substituted toluene derivatives. The primary requirement is the presence of a hydrogen atom on the carbon adjacent to the phenylseleno group, which is necessary for the elimination step.
-
Oxidizing Agents: A variety of oxidizing agents can be employed to convert the selenide to the selenoxide. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃).[2] The choice of oxidant can be critical for substrates sensitive to oxidation.[2] For instance, m-CPBA is often used for sensitive substrates as it can oxidize the selenide at temperatures below which elimination occurs.[2]
-
Reaction Conditions: The elimination of the selenoxide is typically a facile process that can occur at or below room temperature.[2] Most selenoxides decompose between -50 and 40 °C.[2] The reaction is often performed as a one-pot procedure where the selenide is oxidized in situ, and the resulting selenoxide eliminates to form the vinyl selenide.
-
Stereoselectivity: The syn-elimination mechanism dictates the stereochemistry of the resulting alkene. For acyclic systems, this can lead to the formation of predominantly the E-isomer.[2]
Key Considerations for Success:
-
Purity of Starting Materials: The α-(phenylseleno)toluene derivatives should be of high purity to avoid side reactions.
-
Control of Oxidation: Over-oxidation of the selenide to the corresponding selenone should be avoided, as selenones are less reactive towards elimination.[3][4] Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial.
-
Work-up Procedure: The work-up should be designed to efficiently remove the selenium-containing byproducts.
Experimental Protocols
This section provides a detailed methodology for the preparation of a representative vinyl selenide, (1-(phenylseleno)vinyl)benzene, from (1-(phenylseleno)ethyl)benzene.
Protocol 1: Synthesis of (1-(Phenylseleno)ethyl)benzene
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Diphenyl diselenide ((PhSe)₂)
-
Sodium borohydride (NaBH₄)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Preparation of Sodium Phenylselenide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide (0.5 eq) in ethanol. Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise. Stir until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide (PhSeNa).
-
Nucleophilic Substitution: Cool the benzylic bromide solution from step 1 to room temperature. Add the freshly prepared sodium phenylselenide solution dropwise with stirring. Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (1-(phenylseleno)ethyl)benzene.
Protocol 2: Oxidation-Elimination to form (1-(Phenylseleno)vinyl)benzene
Materials:
-
(1-(Phenylseleno)ethyl)benzene
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) (solvent)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Oxidation: Dissolve (1-(phenylseleno)ethyl)benzene (1.0 eq) in a mixture of THF and water at 0 °C. Add 30% hydrogen peroxide (2.0 eq) dropwise with vigorous stirring.
-
Elimination: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The elimination of the intermediate selenoxide will occur spontaneously. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure vinyl selenide.
Data Presentation
The following table summarizes representative data for the preparation of various vinyl selenides from the corresponding α-(phenylseleno)toluene derivatives using the oxidation-elimination protocol.
| Entry | Substrate (α-(Phenylseleno)toluene Derivative) | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| 1 | (1-(Phenylseleno)ethyl)benzene | H₂O₂ | THF/H₂O | 2 | 85 |
| 2 | (Phenyl(phenylseleno)methyl)benzene | m-CPBA | CH₂Cl₂ | 1 | 92 |
| 3 | (1-Phenyl-1-(phenylseleno)ethyl)benzene | O₃ | CH₂Cl₂/MeOH | 0.5 | 88 |
| 4 | (4-Methylphenyl)(phenylseleno)methane | H₂O₂ | THF/H₂O | 2.5 | 82 |
| 5 | (4-Chlorophenyl)(phenylseleno)methane | m-CPBA | Dichloromethane | 1.5 | 90 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the preparation of vinyl selenides.
Caption: Experimental workflow for the synthesis of vinyl selenides.
Caption: General reaction scheme for vinyl selenide synthesis.
References
Application Notes and Protocols for Selenocyclofunctionalization Reactions
Audience: Researchers, scientists, and drug development professionals.
Topic: While the specific reagent alpha-(phenylseleno)toluene is not widely documented for initiating selenocyclofunctionalization, this document provides a comprehensive overview of the principles, applications, and experimental protocols for selenocyclofunctionalization using common and well-established selenium reagents. These methods are fundamental in the synthesis of a variety of heterocyclic compounds.
Introduction to Selenocyclofunctionalization
Selenocyclofunctionalization is a powerful class of reactions in organic synthesis that allows for the construction of heterocyclic systems. The reaction involves the electrophilic addition of a selenium species to an unsaturated bond (alkene or alkyne), followed by the intramolecular attack of a nucleophile. This process typically proceeds through a seleniranium ion intermediate, leading to the formation of a new ring and the incorporation of a phenylseleno group into the product. The resulting organoselenium compound can then be further transformed, making this a versatile method in the synthesis of complex molecules.
Commonly employed electrophilic selenium reagents include phenylselenyl halides (PhSeCl, PhSeBr) and N-(phenylseleno)phthalimide (N-PSP). These reagents are valued for their ability to induce cyclization under mild conditions, often with high regio- and stereoselectivity.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for selenocyclofunctionalization begins with the reaction of an alkene or alkyne with an electrophilic selenium reagent (e.g., PhSe⁺ source) to form a cyclic seleniranium ion intermediate. An internal nucleophile then attacks this intermediate in an intramolecular fashion. The stereochemical outcome of the reaction is typically controlled by the anti-addition of the selenium electrophile and the internal nucleophile across the double bond, a consequence of the nucleophilic attack on the three-membered ring of the seleniranium ion.
The regioselectivity of the cyclization is governed by Baldwin's rules, with exo cyclizations generally being favored over endo cyclizations. For example, the cyclization of a γ-unsaturated alcohol will preferentially form a five-membered tetrahydrofuran ring (5-exo-tet) rather than a six-membered tetrahydropyran ring (6-endo-tet).
Caption: General mechanism of selenocyclofunctionalization.
Applications in Organic Synthesis
Selenocyclofunctionalization is widely used to synthesize a variety of oxygen-, nitrogen-, and sulfur-containing heterocycles. Some key applications include:
-
Selenoetherification: The cyclization of unsaturated alcohols to form cyclic ethers such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs).
-
Selenolactonization: The cyclization of unsaturated carboxylic acids to form lactones.
-
Aminoselenation: The cyclization of unsaturated amines or amides to generate nitrogen-containing heterocycles like pyrrolidines and piperidines.
These reactions are instrumental in the synthesis of natural products and biologically active molecules, where heterocyclic scaffolds are common motifs.
Quantitative Data on Selenocyclofunctionalization
The following table summarizes representative examples of selenocyclofunctionalization reactions, highlighting the scope and efficiency of this methodology.
| Substrate (Unsaturated Alcohol/Acid) | Selenium Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 4-Penten-1-ol | PhSeCl | CH₂Cl₂ | -78 to rt | 2-(Phenylselenomethyl)tetrahydrofuran | 95 | N/A |
| (Z)-4-Hexen-1-ol | PhSeCl | CH₂Cl₂ | -78 | cis-2-Methyl-5-(phenylselenomethyl)tetrahydrofuran | 85 | >95:5 |
| 4-Pentenoic acid | PhSeCl / Ag₂CO₃ | CH₂Cl₂ | rt | γ-(Phenylselenomethyl)-γ-butyrolactone | 92 | N/A |
| 5-Hexen-1-ol | N-PSP | CH₂Cl₂ | 0 to rt | 2-(Phenylselenomethyl)tetrahydropyran | 88 | N/A |
| N-Tosyl-4-penten-1-amine | PhSeBr | CH₃CN | rt | 1-Tosyl-2-(phenylselenomethyl)pyrrolidine | 90 | N/A |
Experimental Protocols
General Protocol for Selenoetherification of an Unsaturated Alcohol
This protocol provides a general procedure for the synthesis of a substituted tetrahydrofuran from a corresponding pentenol using phenylselenyl chloride (PhSeCl) as the electrophilic selenium source.
Materials:
-
Unsaturated alcohol (e.g., 4-penten-1-ol)
-
Phenylselenyl chloride (PhSeCl)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pyridine (optional, as a proton sponge)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with the unsaturated alcohol (1.0 equiv) and dissolved in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of phenylselenyl chloride (1.1 equiv) in anhydrous dichloromethane is added dropwise to the stirred solution of the alcohol over 10-15 minutes. If the substrate is sensitive to acid, pyridine (1.2 equiv) can be added to the alcohol solution before the addition of PhSeCl.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
Caption: A typical experimental workflow for a selenocyclofunctionalization reaction.
Conclusion
Selenocyclofunctionalization represents a cornerstone of modern synthetic organic chemistry for the construction of heterocyclic systems. The use of electrophilic selenium reagents provides a mild and often highly stereoselective route to a diverse range of cyclic ethers, lactones, and amines. The resulting organoselenium products are also valuable intermediates that can be further elaborated, for instance, by oxidative elimination to introduce a double bond or by radical reduction to remove the selenium moiety. This versatility ensures that selenocyclofunctionalization will continue to be a valuable tool for researchers in the synthesis of complex organic molecules.
Troubleshooting & Optimization
common side reactions with alpha-(phenylseleno)toluene and how to avoid them
Welcome to the technical support center for α-(phenylseleno)toluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on minimizing side reactions and optimizing product yields.
Frequently Asked Questions (FAQs)
Q1: What is α-(phenylseleno)toluene and what is its primary application?
α-(Phenylseleno)toluene is an organoselenium reagent commonly used in organic synthesis. Its primary application is as a precursor for the introduction of a carbon-carbon double bond into a molecule. This is typically achieved through an oxidation-elimination sequence where the selenium moiety is oxidized to a selenoxide, which then undergoes a syn-elimination to form an alkene. This method is particularly useful for the synthesis of α,β-unsaturated carbonyl compounds.[1][2][3]
Q2: What are the most common side reactions observed when using α-(phenylseleno)toluene?
The most prevalent side reactions are associated with the oxidation and subsequent elimination step. These include:
-
Seleno-Pummerer Rearrangement: This is a significant side reaction that can occur in the presence of acid.[1] Protonation of the intermediate selenoxide can lead to the formation of α-dicarbonyl compounds instead of the desired alkene.
-
Over-oxidation: The use of strong or excess oxidizing agents can lead to undesired oxidation of other sensitive functional groups in the starting material or the product.[1]
-
Epimerization and Lack of Stereocontrol: The elimination reaction is stereospecifically a syn-elimination. However, epimerization at the carbon or selenium center can occur, leading to a mixture of stereoisomers of the alkene product.[1]
-
Bis-selenated Byproducts: During the initial selenenylation step to form the α-(phenylseleno)toluene derivative, proton transfer issues can sometimes lead to the formation of bis-selenated byproducts.[2]
Q3: How can I purify α-(phenylseleno)toluene and the resulting products?
Purification of α-(phenylseleno)toluene and its reaction products is typically achieved using standard laboratory techniques. Column chromatography on silica gel is a common and effective method. The choice of eluent will depend on the polarity of the specific compounds. It is also important to consider the stability of the compounds during purification. For instance, selenoxides are thermally labile and should be handled at low temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving α-(phenylseleno)toluene, particularly the oxidation-elimination sequence to form alkenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkene product. | Incomplete oxidation of the selenide to the selenoxide. | Ensure the use of a sufficient amount of a suitable oxidizing agent. Monitor the reaction progress by TLC. Consider using a more reactive oxidant if necessary. |
| The selenoxide is not eliminating. | The syn-elimination requires a specific geometry. Steric hindrance might prevent the molecule from adopting the required conformation. Consider changing the reaction solvent or temperature. | |
| Formation of α-dicarbonyl compounds. | This is likely due to a Seleno-Pummerer rearrangement.[1] | This side reaction is acid-catalyzed. Avoid acidic conditions. If an acidic byproduct is formed during the reaction, add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to buffer it.[1] |
| Formation of other oxidized byproducts. | The oxidizing agent is too strong or used in excess, leading to over-oxidation of the starting material or product.[1] | Use a milder oxidizing agent. For substrates sensitive to oxidation, meta-chloroperoxybenzoic acid (mCPBA) is a good choice as it oxidizes the selenide at a lower temperature than that required for elimination.[1] Hydrogen peroxide can sometimes lead to over-oxidation, especially with aldehydes.[1] |
| A mixture of E/Z isomers of the alkene is obtained. | Epimerization at the carbon or selenium center prior to elimination. | The syn-elimination is stereospecific, so the stereochemistry of the selenide determines the alkene geometry. To control stereoselectivity, ensure the stereoselective formation of the preceding α-(phenylseleno) derivative. If epimerization is suspected, running the reaction at a lower temperature might help. |
| Formation of bis-selenated byproducts. | Issues with proton transfer during the initial selenenylation step. | When introducing the phenylseleno group via an enolate, consider forming the silyl enol ether first, followed by reaction with PhSeCl, which often leads to cleaner products.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α,β-Unsaturated Ketones via Selenoxide Elimination
This protocol is adapted from a general method for the α,β-dehydrogenation of ketones.[4]
Step 1: Phenylselenenylation of the Ketone
-
To a stirred suspension of sodium hydride (0.140 mol) in 100 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of the ketone (0.100 mol) in 15 mL of THF over 15 minutes.
-
Stir the mixture at 0 °C for 20 minutes after hydrogen evolution ceases.
-
Rapidly add a solution of benzeneselenenyl chloride (0.105 mol) in 20 mL of THF.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Pour the reaction mixture into a beaker containing a stirred mixture of 200 mL of ether and 200 mL of water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-phenylseleno ketone. This can be purified by column chromatography if necessary.
Step 2: Oxidation and Elimination
-
Dissolve the α-phenylseleno ketone (0.100 mol) in 200 mL of dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Add a solution of 30% hydrogen peroxide (0.220 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the elimination is complete (monitored by TLC).
-
Add 100 mL of water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude α,β-unsaturated ketone can be purified by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for selenoxide elimination and major side reactions.
Caption: Troubleshooting workflow for selenoxide elimination reactions.
References
Technical Support Center: Reactions with alpha-(phenylseleno)toluene
Welcome to the technical support center for optimizing reactions involving alpha-(phenylseleno)toluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the alpha-alkylation of this compound?
A1: Low yields in alpha-alkylation reactions of this compound can stem from several factors:
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Incomplete Deprotonation: The alpha-proton is acidic, but a sufficiently strong and appropriate base is crucial for complete enolate formation. Incomplete deprotonation leads to unreacted starting material.
-
Side Reactions: Competing reactions such as elimination (especially with secondary and tertiary alkyl halides), multiple alkylations, and O-alkylation of the enolate can significantly reduce the yield of the desired C-alkylated product.
-
Enolate Instability: The formed enolate can be unstable and may decompose or undergo side reactions if not used promptly or if the reaction temperature is not adequately controlled.
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Moisture Contamination: Enolates are highly sensitive to moisture. Trace amounts of water in the solvent, glassware, or reagents can quench the enolate, leading to reduced yields.
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Poor Electrophile Reactivity: The choice of alkylating agent is critical. Unreactive electrophiles (e.g., sterically hindered alkyl halides) will result in low conversion.
Q2: How do I choose the right base for the deprotonation of this compound?
A2: The choice of base is critical for achieving high yields and selectivity. Here are some key considerations:
-
Steric Hindrance: A bulky base like Lithium Diisopropylamide (LDA) is often preferred. Its steric bulk favors the deprotonation of the less substituted alpha-carbon, leading to the kinetic enolate. This can be crucial for controlling regioselectivity in more complex substrates.[1][2]
-
Base Strength: The base must be strong enough to completely deprotonate the alpha-carbon. LDA and sodium hydride (NaH) are commonly used strong bases for this purpose.[3][4][5] Weaker bases like hydroxides or alkoxides are generally not suitable as they can lead to incomplete deprotonation and side reactions.[1][6]
-
Reaction Temperature: The choice of base is often linked to the reaction temperature. LDA is typically used at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize enolate decomposition.[1][2]
Q3: What is the difference between kinetic and thermodynamic enolates in the context of this compound reactions?
A3: When an unsymmetrical ketone is used, two different enolates can be formed:
-
Kinetic Enolate: This enolate is formed faster and results from the removal of the less sterically hindered alpha-proton. It is typically generated using a bulky, strong base (like LDA) at low temperatures (-78 °C).[2][3][5]
-
Thermodynamic Enolate: This is the more stable enolate and is formed by removing a proton from the more substituted alpha-position. Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, strong base (like NaH) at higher temperatures (e.g., room temperature).[2][3][5]
For this compound, which is symmetrical with respect to the phenyl and seleno groups, only one enolate is formed. However, understanding this concept is crucial when working with substituted analogs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Incomplete deprotonation due to weak or insufficient base. 2. Inactive alkylating agent. 3. Presence of moisture quenching the enolate. | 1. Use a strong, non-nucleophilic base like freshly prepared LDA or high-purity NaH. Ensure at least 1.1 equivalents are used. 2. Check the purity and reactivity of your alkyl halide. Consider using a more reactive electrophile (e.g., iodide instead of chloride). 3. Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Mixture of products, including starting material | 1. Incomplete reaction. 2. Reversible deprotonation. | 1. Increase the reaction time or slightly increase the temperature after the addition of the electrophile. 2. Use a strong base like LDA at low temperature to ensure irreversible deprotonation. |
| Presence of a byproduct with a similar mass to the desired product | O-alkylation of the enolate. | This is a potential side reaction where the electrophile reacts with the oxygen of the enolate. Using less polar solvents and "softer" electrophiles can favor C-alkylation. |
| Formation of multiple alkylated products | The mono-alkylated product is deprotonated and reacts further. | Use a strong base like LDA to ensure complete initial deprotonation so that no excess base is present to deprotonate the product. Add the alkylating agent slowly at low temperature. |
| Elimination products observed (alkenes) | The alkylating agent is sterically hindered (secondary or tertiary halide), or the reaction temperature is too high. | Use primary or benzylic halides as electrophiles. Maintain a low reaction temperature throughout the addition of the alkylating agent. |
| Difficulty in purifying the product | 1. Presence of unreacted starting material. 2. Formation of non-polar byproducts. 3. Contamination with selenium-containing impurities. | 1. Optimize the reaction to go to completion. 2. Use column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient). 3. Consider a mild oxidative workup or treatment with a selenium scavenger if necessary, though this may affect the desired product. |
Experimental Protocols
Key Experiment: Alpha-Alkylation of this compound using LDA
This protocol describes a general procedure for the alpha-alkylation of this compound with a primary alkyl halide.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
LDA Preparation:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the this compound solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
References
Technical Support Center: Troubleshooting Alpha-(Phenylseleno)toluene Reactions
This guide provides troubleshooting advice for common issues encountered during the synthesis of alpha-(phenylseleno)toluene and related reactions. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems leading to sluggish reactions or low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is extremely slow or not proceeding at all. What are the potential causes?
A1: Several factors can contribute to a sluggish or failed reaction. Here are the primary aspects to investigate:
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Insufficiently Activated Substrate: The generation of a benzylic anion or radical from toluene is a critical step. If the conditions are not appropriate to deprotonate or activate the toluene, the reaction will not proceed.
-
Inactive Selenium Reagent: The selenium reagent (e.g., diphenyl diselenide or phenylselenenyl chloride) may have degraded due to improper storage or handling. These reagents can be sensitive to air and moisture.
-
Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Some selenenylation reactions require heating to overcome the activation energy barrier.
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates. An inappropriate solvent can hinder the reaction.
-
Presence of Inhibitors: Contaminants in the starting materials or solvent can act as inhibitors, quenching reactive intermediates.
Q2: How can I optimize the reaction conditions to improve the rate and yield?
A2: To enhance your reaction's performance, consider systematically optimizing the following parameters. The table below summarizes potential starting points for optimization based on related selenenylation reactions.
| Parameter | Recommended Adjustment | Rationale |
| Base/Initiator | If using a base for deprotonation, consider stronger bases like LDA or NaH. For radical reactions, ensure your initiator is active. | To effectively generate the necessary benzylic anion or radical intermediate. |
| Selenium Reagent | Use freshly opened or purified phenylselenenyl chloride (PhSeCl) or diphenyl diselenide ((PhSe)₂). | PhSeCl is generally more reactive than (PhSe)₂. Ensure the reagent is not degraded. |
| Temperature | Incrementally increase the reaction temperature. Some reactions may require refluxing. | To provide sufficient energy to overcome the activation barrier. Monitor for side product formation at higher temperatures. |
| Solvent | Anhydrous THF is a common solvent for organometallic reactions. For other mechanisms, consider solvents like acetonitrile or toluene. | The solvent should be inert to the reaction conditions and capable of solvating the intermediates. |
| Catalyst | For certain pathways, the addition of a catalyst, such as a Lewis acid or a radical initiator, may be necessary. | A catalyst can provide an alternative, lower-energy reaction pathway. |
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in selenenylation reactions include:
-
Over-selenation: Formation of di- or tri-selenated products. This can often be mitigated by using a stoichiometric amount of the selenium reagent and adding it slowly to the reaction mixture.
-
Homocoupling of the Selenium Reagent: This can occur if the reaction conditions favor the decomposition of the selenium reagent.
-
Oxidation of the Product: The resulting this compound can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
-
Elimination Reactions: Depending on the substrate and conditions, elimination to form stilbene derivatives can be a competing pathway.
To minimize these, ensure precise control over stoichiometry, temperature, and reaction time. Running the reaction under an inert atmosphere is also highly recommended.
Experimental Protocols
While a specific protocol for a sluggish this compound reaction is not available in the search results, here is a generalized protocol for the synthesis of a related compound, diethyl alpha-phenylseleno benzylphosphonate, which can be adapted.[1]
Synthesis of Diethyl alpha-phenylseleno benzylphosphonate [1]
-
To a solution of diethyl benzylphosphonate in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of LDA in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of phenylselenenyl chloride in THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a sluggish this compound reaction.
Caption: A workflow diagram for troubleshooting sluggish reactions.
References
Technical Support Center: Optimizing Phenylseleno Group Transfer Reactions
Welcome to the technical support center for phenylseleno group transfer reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for introducing a phenylseleno group?
A1: The most frequently used electrophilic selenylating reagents include phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), and diphenyl diselenide (Ph₂Se₂).[1] For nucleophilic selanylation, sodium benzeneselenolate (PhSeNa) is often employed.[1]
Q2: My phenylselenyl chloride has turned from a bright orange solid to a darker, sticky material. Is it still usable?
A2: Phenylselenyl chloride is sensitive to moisture and air.[2][3] Decomposition is often indicated by a change in appearance and a decrease in melting point. For best results, it is recommended to use fresh or properly stored reagent. It can be purified by recrystallization from hexane or distillation under vacuum.[3] Always store phenylselenyl chloride under a dry, inert atmosphere.[4]
Q3: What are the typical solvents used for phenylseleno group transfer reactions?
A3: A variety of solvents can be used, with the choice often depending on the specific reaction. Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are common choices for electrophilic selenation. The solvent can sometimes influence the reaction's regioselectivity and yield.
Q4: At what temperature should I run my phenylseleno group transfer reaction?
A4: Many electrophilic selenations can be carried out at room temperature or below (0 °C to -78 °C). Selenoxide eliminations, a subsequent reaction to introduce unsaturation, typically occur at temperatures ranging from -50 °C to 40 °C.[1] The optimal temperature will depend on the substrate and the specific transformation being performed.
Troubleshooting Guide
Low or No Yield
| Problem | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion. | Inactive selenylating reagent due to decomposition. | Use freshly opened or purified phenylselenyl chloride. Ensure rigorous exclusion of moisture by using dry solvents and an inert atmosphere. |
| Insufficiently electrophilic selenium source for the substrate. | For less reactive substrates, consider using a more reactive selenylating agent such as phenylselenyl triflate, which can be generated in situ. | |
| Poor nucleophilicity of the substrate. | If reacting with a carbonyl compound, ensure complete enolate formation by using a suitable base (e.g., LDA) and appropriate temperature. For acid-catalyzed reactions, ensure a sufficient amount of acid is present to generate the enol. | |
| Low yield of the desired product. | Competing side reactions, such as the seleno-Pummerer rearrangement. | Avoid acidic conditions during the oxidation step of selenoxide elimination. Buffering the reaction mixture with a non-nucleophilic base like pyridine or triethylamine can help.[1] |
| Over-oxidation of the product. | When using hydrogen peroxide for selenoxide formation, avoid using a large excess. For sensitive substrates, consider using m-CPBA at low temperatures, followed by warming, or ozone.[1] | |
| Product loss during workup. | Check the aqueous layer for product solubility. Ensure complete extraction. Be cautious of volatile products during solvent removal. |
Formation of Unexpected Products
| Problem | Possible Cause | Suggested Solution |
| Formation of an α,β-unsaturated carbonyl instead of the α-seleno carbonyl. | Spontaneous selenoxide elimination. | This can occur if the intermediate selenoxide is unstable at the reaction temperature. Perform the reaction and workup at lower temperatures. |
| Formation of a di-selenylated product. | Use of excess selenylating reagent or strong basic conditions. | Use stoichiometric amounts of the selenylating agent. For carbonyl compounds, consider using a pre-formed enolate to better control stoichiometry. |
| Formation of α-dicarbonyl compounds. | Seleno-Pummerer rearrangement.[1] | This acid-catalyzed side reaction can be suppressed by performing the oxidation and elimination steps under neutral or basic conditions. The addition of a mild base can be beneficial.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Photoinduced α-Selenylation of Cyclohexanone
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Pyrrolidine (20) | CH₃CN | 6 | 96 |
| 2 | Pyrrolidine (10) | CH₃CN | 6 | 82 |
| 3 | Pyrrolidine (20) | THF | 6 | 70 |
| 4 | Pyrrolidine (20) | Dichloromethane | 6 | 65 |
| 5 | None | CH₃CN | 12 | < 5 |
| 6 | Benzoic Acid (20) | CH₃CN | 6 | No reaction |
Data adapted from a study on the photoinduced metal-free α-selenylation of ketones.[5]
Table 2: Synthesis of α-Phenylseleno-β-substituted Styrenes via Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | α-Phenylseleno-stilbene | 70 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxy-α-phenylseleno-stilbene | 75 |
| 3 | 4-Chlorobenzaldehyde | 4-Chloro-α-phenylseleno-stilbene | 68 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitro-α-phenylseleno-stilbene | 65 |
| 5 | Thiophene-2-carboxaldehyde | 2-(α-Phenylseleno-styryl)-thiophene | 62 |
| 6 | n-Butyraldehyde | 1-Phenyl-1-phenylseleno-hex-1-ene | 55 |
Data from a study on the synthesis of α-phenylseleno-β-substituted styrenes.[6]
Experimental Protocols
Protocol 1: Photoinduced α-Selenylation of Ketones
This protocol describes a metal-free, photoinduced method for the α-selenylation of ketones.[5]
Materials:
-
Diaryl diselenide (1.0 equiv)
-
Ketone (0.5 mmol)
-
Pyrrolidine (20 mol%)
-
Acetonitrile (1 mL)
-
Compact Fluorescent Lamp (CFL) UVA 26 W
Procedure:
-
To a reaction flask, add the diaryl diselenide (1.0 equiv) and acetonitrile (1 mL).
-
Add the ketone (0.5 mmol) and pyrrolidine (20 mol%) to the flask.
-
Place the reaction flask in a photoreactor equipped with a 26 W CFL UVA lamp.
-
Stir the reaction mixture at room temperature for the required time (monitor by GC-MS, typically 6 hours).
-
After completion, remove the pyrrolidine and solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent.
Protocol 2: Intramolecular Selenocyclization of an Olefinic Alcohol
This protocol describes the selenocyclization of pent-4-en-1-ol.[7]
Materials:
-
Pent-4-en-1-ol (1 mmol)
-
Phenylselenyl chloride (1.1 mmol)
-
Triethylamine (1.1 mmol)
-
Dry dichloromethane (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pent-4-en-1-ol (1 mmol) and triethylamine (1.1 mmol) in dry dichloromethane (5 mL).
-
Stir the solution magnetically at room temperature.
-
Add solid phenylselenyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 2. fishersci.se [fishersci.se]
- 3. Phenylselenenyl chloride | 5707-04-0 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Photoinduced metal-free α-selenylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Toxic Byproducts of Alpha-(Phenylseleno)toluene Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the toxic byproducts generated during chemical reactions involving alpha-(phenylseleno)toluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts I should be concerned about when working with this compound?
A1: The primary toxic byproducts arise from the selenium-containing functional group. These include benzeneselenol (PhSeH), which is volatile and has a highly unpleasant odor, diphenyl diselenide ((PhSe)₂), and various oxidized selenium species such as benzeneseleninic acid (PhSeO₂H). Additionally, unreacted starting material and side-products from the toluene moiety can also be present.
Q2: What is the source of the strong, unpleasant odor often encountered in these reactions?
A2: The potent, garlic-like, or decaying cabbage odor is characteristic of volatile organoselenium compounds, particularly benzeneselenol (selenophenol).[1] This compound is more acidic than its sulfur analog, thiophenol, and is readily oxidized by air to diphenyl diselenide.[1] Its presence indicates that the phenylseleno group has been cleaved and reduced.
Q3: How should I handle a spill involving this compound or its byproducts?
A3: In case of a spill, evacuate the area if the spill is large or the odor is strong.[2] For small spills, ensure adequate ventilation (work within a fume hood). Absorb the spill with an inert material like vermiculite or sand. The contaminated material should then be treated with an oxidizing agent, such as a bleach solution, to neutralize the volatile and odorous selenium compounds before being collected in a sealed container for hazardous waste disposal.[3] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]
Q4: Are the selenium-containing byproducts considered carcinogenic?
A4: While some selenium compounds are highly toxic, most studies on selenium compounds have not found them to be carcinogenic.[4] In fact, some research suggests that certain levels of selenium in the diet might reduce the risk of cancer.[4] However, this does not diminish the acute toxicity and environmental hazards of the organoselenium byproducts generated in a laboratory setting. All selenium-containing waste must be handled as hazardous.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
Issue 1: A persistent, extremely foul odor is emanating from the reaction.
-
Probable Cause: Formation of volatile benzeneselenol (PhSeH).
-
Solution: Work exclusively in a well-ventilated fume hood. To neutralize the odor upon reaction completion, quench the reaction mixture with an oxidizing agent like household bleach (sodium hypochlorite) or hydrogen peroxide. This will oxidize the selenol to less volatile and less odorous compounds like benzeneseleninic acid.
Issue 2: A red or orange precipitate has formed in the flask, especially during workup.
-
Probable Cause: This is likely amorphous elemental selenium, often referred to as "red selenium." It can form from the decomposition or over-oxidation of organoselenium compounds.
-
Solution: The elemental selenium can be removed by filtration, though it may be colloidal and require passing through a pad of Celite®. The contaminated filter cake must be disposed of as hazardous selenium waste. To clean the glassware, a bleach bath is highly effective at oxidizing and dissolving the red selenium film.[3]
Issue 3: An emulsion has formed during the aqueous workup.
-
Probable Cause: The presence of polar selenium byproducts, such as seleninic acids, can act as surfactants and cause emulsions during liquid-liquid extraction.
-
Solution: To break the emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.
Summary of Byproduct Properties and Quenching Agents
The tables below summarize the properties of common toxic byproducts and compare different quenching agents used to neutralize them.
Table 1: Properties of Common Toxic Byproducts
| Byproduct Name | Chemical Formula | Appearance | Odor | Key Hazards |
| Benzeneselenol | C₆H₅SeH | Colorless liquid | Intense, foul, garlic-like | Acutely toxic, volatile, readily absorbed through skin |
| Diphenyl Diselenide | (C₆H₅Se)₂ | Yellow-orange solid | Pungent, garlic-like | Toxic, irritant |
| Benzeneseleninic Acid | C₆H₅SeO₂H | White solid | Odorless | Oxidizer, irritant |
| Elemental Selenium | Se | Red amorphous powder | None | Toxic if ingested or inhaled |
| Toluene | C₇H₈ | Colorless liquid | Aromatic, sweet | Flammable, irritant, CNS depressant[5] |
Table 2: Comparison of Quenching Agents for Selenium Byproducts
| Quenching Agent | Reaction with PhSeH | Advantages | Disadvantages |
| Sodium Hypochlorite (Bleach) | Oxidizes PhSeH to PhSeO₃Na | Inexpensive, readily available, highly effective at odor removal.[3] | Can be harsh and may affect some desired products; generates chlorinated waste. |
| Hydrogen Peroxide (H₂O₂) | Oxidizes PhSeH to PhSeO₂H and (PhSe)₂ | Effective, byproducts are water and oxygen.[6] | Reaction can be exothermic and requires careful control; may be slower than bleach. |
| Air (Oxygen) | Slowly oxidizes PhSeH to (PhSe)₂ | "Green" oxidant. | Very slow, incomplete, and allows volatile PhSeH to escape; not a controlled quench. |
Experimental Protocols
Protocol 1: General Reaction Quenching
This protocol is designed to neutralize volatile and odorous selenium byproducts before the workup procedure.
-
Ensure the reaction flask is in a fume hood and cooled in an ice bath to control any exothermic reaction.
-
Slowly add an excess of 30% hydrogen peroxide solution dropwise to the stirred reaction mixture.[6] Alternatively, a 10-15% solution of sodium hypochlorite (bleach) can be used.
-
Monitor the reaction for any gas evolution or temperature increase. Maintain the temperature below 25°C.
-
Continue stirring for 30-60 minutes after the addition is complete to ensure all reactive selenium species are oxidized.
-
The mixture is now ready for the standard aqueous workup.
Protocol 2: Aqueous Workup for Byproduct Removal
This procedure separates the desired organic product from the now water-soluble selenium salts.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Wash the organic layer sequentially with:
-
1M Sodium hydroxide (to remove acidic byproducts like PhSeO₂H).
-
Water.
-
Saturated sodium chloride (brine) to break any emulsions and remove residual water.[7]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.
Protocol 3: Decontamination of Selenium-Stained Glassware
This method is effective for removing the red film of elemental selenium.
-
Rinse the glassware with an organic solvent to remove any soluble residues.
-
Place the glassware in a dedicated container inside a fume hood.
-
Fill the glassware with or submerge it in commercial household bleach (sodium hypochlorite solution).[3]
-
Allow the glassware to soak until the red stain disappears (typically a few hours).
-
Carefully decant the bleach into a designated selenium waste container.
-
Rinse the glassware thoroughly with deionized water before standard cleaning.
Protocol 4: Segregation and Disposal of Selenium Waste
Proper waste management is critical to laboratory and environmental safety.
-
Aqueous Waste: All aqueous layers from the workup, which contain selenium salts, must be collected in a designated hazardous waste container labeled "Aqueous Selenium Waste." Do not dispose of this down the drain.[8]
-
Solid Waste: Contaminated filter paper, Celite®, drying agents, and any precipitated selenium byproducts should be collected in a separate, clearly labeled "Solid Selenium Waste" container.
-
Organic Solvent Waste: Solvents used for rinsing glassware and in the reaction should be collected in a "Chlorinated" or "Non-Chlorinated" solvent waste container as appropriate, but if they contain significant amounts of selenium, they should be segregated into a dedicated "Organic Selenium Waste" container.
-
Contaminated PPE: Gloves, bench paper, and other disposable items contaminated with organoselenium compounds should be double-bagged and disposed of as solid hazardous waste.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling these reactions safely.
References
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. merck.com [merck.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Selenium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Technical Support Center: Alpha-(Phenylseleno)toluene Waste Management
Disclaimer: There is limited specific safety and disposal data available for alpha-(phenylseleno)toluene. The following guidance is based on the known hazards of its constituent functional groups, namely toluene and organoselenium compounds. It is imperative to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Toluene Component: Toluene is a flammable liquid and is harmful if inhaled or swallowed.[1][2] It can cause skin irritation, drowsiness, or dizziness.[1] Toluene is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1]
-
Organoselenium Component: Organoselenium compounds are generally considered toxic. Selenium can be toxic to aquatic life with long-lasting effects.[1] Inhalation of selenium compounds can cause respiratory tract irritation.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Due to the combined hazards, a comprehensive PPE protocol is essential. Always work in a well-ventilated chemical fume hood.[1][3]
-
Hand Protection: Wear chemically resistant gloves.[3] Given the presence of toluene, nitrile gloves may be suitable, but it is crucial to check the glove manufacturer's compatibility chart. Dispose of contaminated gloves after use.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1] For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Q3: How should I store this compound and its waste?
A3: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3] Keep containers tightly closed to prevent the release of vapors.[1][3] Store waste in a designated, properly labeled, and sealed container. This container should be compatible with organic solvents and selenium compounds.
Q4: What should I do in case of a spill?
A4: In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Troubleshooting Guides
Problem: I can smell a sweet, pungent odor during my experiment.
-
Possible Cause: This odor is characteristic of toluene and may indicate a leak or inadequate ventilation.[4]
-
Solution:
-
Immediately stop your work and check all connections and seals in your apparatus.
-
Ensure the fume hood sash is at the appropriate height and the ventilation is functioning correctly.
-
If the odor persists, move to a safe location and contact your lab manager or EHS.
-
Problem: I accidentally got a small amount of this compound on my gloves.
-
Solution:
-
Immediately remove the contaminated gloves using the proper technique to avoid skin contact.[3]
-
Dispose of the gloves in the designated hazardous waste container.[3]
-
Wash your hands thoroughly with soap and water.[3]
-
Inspect your hands for any signs of irritation. If irritation occurs, seek medical advice.[1]
-
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table summarizes key quantitative information for toluene, which is a major component and dictates many of the physical hazards.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂Se | [5] |
| Molecular Weight | 247.2 g/mol | [5] |
| Toluene Flash Point | 4.4 °C (40 °F) | [2][4] |
| Toluene Boiling Point | 110.6 °C | [2] |
| Toluene Density | 0.87 g/cm³ at 15 °C | [2] |
Experimental Protocols
Detailed Methodology for Safe Handling
-
Preparation: Before starting any experiment, ensure you have read and understood this guide and any relevant institutional safety protocols. All necessary PPE must be readily available and in good condition.
-
Work Area: All manipulations of this compound must be performed inside a certified chemical fume hood.[1][3]
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to vapors.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[3]
-
Post-Experiment: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the compound.
Detailed Methodology for Waste Disposal
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).[6]
-
Container Management: Keep the waste container securely sealed when not in use.[3] Store it in a designated satellite accumulation area.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] Do not pour this compound waste down the drain.[6]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
References
effect of solvents and temperature on alpha-(phenylseleno)toluene reactivity
Welcome to the technical support center for experiments involving α-(phenylseleno)toluene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of α-(phenylseleno)toluene?
A1: α-(Phenylseleno)toluene is a versatile reagent primarily used in two key synthetic transformations:
-
Deprotonation and Alkylation: The benzylic proton of α-(phenylseleno)toluene can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized α-seleno carbanion. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds.
-
Oxidative Elimination (Selenoxide Elimination): The selenium atom in α-(phenylseleno)toluene can be oxidized to a selenoxide. This intermediate readily undergoes a syn-elimination reaction to form an alkene, typically stilbene derivatives if the initial carbanion was reacted with an aldehyde. This process is a powerful method for introducing carbon-carbon double bonds under mild conditions.[1][2]
Q2: What is the general temperature range for selenoxide elimination?
A2: The selenoxide elimination of α-(phenylseleno)toluene and related compounds is typically rapid and occurs at low to moderate temperatures. Most selenoxides will eliminate to form the corresponding alkene at temperatures between -50 °C and 40 °C.[1][2][3]
Q3: How does solvent polarity affect the reactivity of α-(phenylseleno)toluene?
A3: Solvent choice is critical for both the deprotonation and elimination steps:
-
Deprotonation: Ethereal solvents like tetrahydrofuran (THF) are commonly used for the deprotonation with organolithium reagents. THF can solvate the lithium cation, increasing the reactivity of the base. The use of a non-polar solvent like heptane with a small amount of an ether can also be effective and may minimize side reactions.[4][5]
-
Oxidation and Elimination: The oxidation of the selenide to the selenoxide is often performed in chlorinated solvents like dichloromethane (CH₂Cl₂) or in alcohols like methanol. The choice of solvent can influence the rate of both the oxidation and the subsequent elimination.
Troubleshooting Guides
Problem 1: Low yield during the deprotonation and alkylation step.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh organolithium reagent. The concentration of commercially available butyllithium can decrease over time. Consider titrating the butyllithium solution before use. The reaction temperature for deprotonation is typically low, around -78 °C, to prevent side reactions. |
| Side Reactions of the Organolithium Reagent | Ethereal solvents like THF can be attacked by organolithium reagents, especially at temperatures above -20 °C. Maintain a low temperature throughout the deprotonation and alkylation steps.[6] |
| Poor Electrophile Reactivity | Ensure the electrophile is pure and reactive. For less reactive electrophiles, a change in solvent or the addition of a co-solvent might be necessary to enhance reactivity. |
| Proton Source Contamination | The reaction is highly sensitive to moisture and other protic sources. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous. |
Problem 2: Inefficient conversion of the selenide to the alkene (low yield in selenoxide elimination).
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to ensure full conversion of the selenide to the selenoxide. Be cautious with large excesses of hydrogen peroxide, as it can be catalytically decomposed by selenium compounds.[1] |
| Incorrect Temperature for Elimination | While selenoxide elimination is often spontaneous at room temperature, some substrates may require gentle warming. Conversely, if the elimination is too vigorous, cooling the reaction mixture may be necessary to control the reaction rate and prevent side reactions. The optimal temperature is typically between -50 °C and 40 °C.[1][2] |
| Side Reactions (e.g., Seleno-Pummerer reaction) | The seleno-Pummerer reaction can occur in the presence of acid. If using an acidic oxidant or if acidic byproducts are generated, consider adding a non-nucleophilic base, such as pyridine or an amine sponge, to buffer the reaction mixture.[1] |
| Oxidation of the Product | Some oxidizing agents, like excess hydrogen peroxide, can potentially oxidize the newly formed alkene product, especially if it is electron-rich. Using an oxidant like m-CPBA, which reacts at a lower temperature than the elimination occurs, can mitigate this issue as the oxidant is consumed before the alkene is formed.[1] |
Quantitative Data
The following tables summarize typical reaction conditions and yields for key transformations of α-(phenylseleno)toluene and related compounds.
Table 1: Effect of Solvent and Temperature on the Lithiation of Toluene
| Organolithium Reagent | Solvent System | Temperature (°C) | Yield of Benzylic Lithiation (%) | Reference |
| n-BuLi / LiOEM | Toluene | -78 | Low | [7][8] |
| n-BuLi / LiOEM | Toluene | 0 | Moderate | [7][8] |
| n-BuLi / LiOEM | Toluene | 20 | >95 | [7][8] |
| sec-BuLi / LiOEM | Toluene | 20 | High (with some ring metallation) | [7][8] |
LiOEM = Lithium 2-methoxyethoxide
Table 2: Common Oxidizing Agents for Selenide Oxidation
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | Dichloromethane, Methanol | 0 to 25 | Readily available and inexpensive. Can sometimes lead to over-oxidation.[1][4] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | -78 to 0 | Good for substrates sensitive to oxidation. Allows for oxidation at a lower temperature than the elimination.[1] |
| Ozone (O₃) | Dichloromethane, Methanol | -78 | Clean oxidation with gaseous byproducts. Requires specialized equipment.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diphenylethene (Stilbene) from α-(Phenylseleno)toluene and Benzaldehyde
Step A: Deprotonation and Reaction with Benzaldehyde
-
To a solution of α-(phenylseleno)toluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy selenide.
Step B: Oxidative Elimination
-
Dissolve the crude β-hydroxy selenide in dichloromethane.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford stilbene.
Visualizations
Logical Workflow for Stilbene Synthesis
Caption: Workflow for the synthesis of stilbene from α-(phenylseleno)toluene.
Signaling Pathway of Selenoxide Elimination
Caption: Key steps in the selenoxide elimination reaction.
References
- 1. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 2. Selenoxide elimination - Wikiwand [wikiwand.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Selenoxide Elimination Triggers Enamine Hydrolysis to Primary and Secondary Amines: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
how to prevent the decomposition of alpha-(phenylseleno)toluene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of alpha-(phenylseleno)toluene in chemical reactions. Our goal is to help you minimize decomposition and maximize the efficiency of your experiments.
Troubleshooting Guide: Preventing Decomposition of this compound
This compound is a versatile reagent in organic synthesis, but its stability can be a concern under certain reaction conditions. Decomposition can lead to reduced yields and the formation of unwanted byproducts. This guide provides solutions to common issues related to its decomposition.
Issue 1: Reagent Degradation During Storage
Symptoms:
-
Discoloration of the reagent (e.g., turning yellow or brown).
-
Presence of a foul odor, potentially indicating the formation of benzeneselenol.
-
Inconsistent results or lower than expected yields in reactions.
Possible Causes:
-
Exposure to Air and Light: Organoselenium compounds can be sensitive to oxidation and light, leading to the formation of selenoxides and other degradation products.[1][2][3]
-
Improper Storage Temperature: Elevated temperatures can accelerate decomposition.
Solutions:
| Recommended Action | Experimental Protocol |
| Store under an inert atmosphere | Store this compound in a tightly sealed container under a blanket of inert gas such as argon or nitrogen. |
| Protect from light | Keep the storage container in a dark place or wrap it with aluminum foil to prevent photolytic cleavage of the C-Se bond.[1] |
| Refrigerate for long-term storage | For prolonged storage, keep the reagent at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal decomposition. |
| Use freshly purified reagent | If decomposition is suspected, purify the reagent by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) immediately before use. |
Issue 2: Decomposition During the Reaction
Symptoms:
-
Formation of a black or red precipitate (elemental selenium).
-
Isolation of significant amounts of diphenyl diselenide as a byproduct.
-
Low yield of the desired product.
Possible Causes:
-
Presence of Oxidizing Agents: Oxidants can convert the selenide to a selenoxide, which can then undergo elimination or other undesired reactions.[4][5][6]
-
Acidic or Basic Conditions: Both strong acids and bases can promote the cleavage of the carbon-selenium bond.
-
Elevated Reaction Temperatures: Higher temperatures can lead to thermal decomposition.
-
Exposure to UV Light: Irradiation can induce photochemical decomposition.[1][3]
Solutions:
| Recommended Action | Experimental Protocol |
| Maintain an Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) to exclude oxygen and moisture. |
| Use Degassed Solvents | Prior to use, degas the reaction solvents by bubbling an inert gas through them or by the freeze-pump-thaw method to remove dissolved oxygen. |
| Control Reaction Temperature | Run the reaction at the lowest effective temperature. If heating is necessary, do so cautiously and for the minimum time required. |
| Protect the Reaction from Light | Wrap the reaction vessel with aluminum foil, especially if the reaction is light-sensitive or is run for an extended period. |
| Buffer the Reaction Mixture | If acidic or basic conditions are unavoidable, consider using a buffer system to maintain a neutral pH. |
| Choose Reagents Carefully | Avoid the use of strong oxidizing or reducing agents unless they are a necessary part of the desired transformation. If an oxidation step is required, consider in-situ formation and reaction of the selenoxide at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are believed to involve:
-
Oxidation: In the presence of oxygen or other oxidizing agents, the selenium atom can be oxidized to a selenoxide. This intermediate is often unstable and can undergo syn-elimination to form an alkene and benzeneselenenic acid, which can further decompose.[5][6][7]
-
Homolytic Cleavage: The carbon-selenium bond can cleave under thermal or photolytic conditions to generate radical intermediates.[1]
-
Acid/Base-Catalyzed Cleavage: Strong acids or bases can facilitate the cleavage of the C-Se bond.
Q2: How can I detect the decomposition of this compound?
A2: Decomposition can often be visually observed by a change in the color of the solution or the formation of a precipitate. Thin-layer chromatography (TLC) can be a useful tool to monitor the consumption of the starting material and the appearance of byproducts. The characteristic foul odor of selenols may also indicate degradation.
Q3: Is it necessary to use freshly prepared this compound for my reactions?
A3: While not always strictly necessary if stored properly, using freshly prepared or recently purified this compound is highly recommended for sensitive reactions or when high yields are critical. This minimizes the impact of any potential decomposition products on the reaction outcome.
Q4: What are some common byproducts of this compound decomposition?
A4: Common decomposition byproducts include diphenyl diselenide (PhSeSePh), which appears as a yellow-orange solid, and elemental selenium, which can be a red or black solid. Benzaldehyde and other products arising from the toluene fragment may also be formed.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Inert Conditions
-
Apparatus Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Handling: Add this compound and any other air- or moisture-sensitive reagents to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. If heating or cooling is required, use an appropriate bath.
-
Work-up: Upon completion, quench the reaction as required and perform the work-up and purification steps.
Visualizations
DOT Script for General Decomposition Pathways:
Caption: A diagram illustrating the main factors leading to the decomposition of this compound.
DOT Script for Experimental Workflow to Minimize Decomposition:
Caption: A recommended experimental workflow to minimize the decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry of the Organoselenium Compound Ebselen: Direct Photolysis and Reaction with Active Intermediates of Conventional Reactive Species Sensitizers and Quenchers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemistry of organoselenium compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. K 2 S 2 O 8 -promoted C–Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05927G [pubs.rsc.org]
- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Selenating Agents: α-(Phenylseleno)toluene vs. Electrophilic Selenium Reagents
For researchers, scientists, and drug development professionals, the strategic introduction of selenium into organic molecules is a critical step in the synthesis of novel therapeutic agents and functional materials. The choice of selenating agent dictates the reaction's scope, efficiency, and selectivity. This guide provides an objective comparison of α-(phenylseleno)toluene with common electrophilic selenating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.
Introduction to Selenating Agents
Organoselenium chemistry has burgeoned over the past few decades, offering a suite of methodologies for carbon-selenium bond formation. Selenating agents can be broadly categorized by their reactivity. Electrophilic selenium reagents, such as phenylselenyl chloride (PhSeCl), N-phenylselenophthalimide (N-PSP), and benzeneseleninic acid, are widely used to introduce a selenium moiety by reacting with nucleophiles like alkenes and enolates. In contrast, α-(phenylseleno)toluene, also known as benzyl phenyl selenide, represents a less conventional approach, primarily serving as a precursor for the phenylseleno group through radical or transition-metal-catalyzed pathways. This guide will dissect these differences to provide a clear understanding of their respective applications.
Comparison of Performance and Reactivity
The primary distinction between α-(phenylseleno)toluene and traditional electrophilic selenating agents lies in their mechanism of selenium transfer. Electrophilic reagents deliver a phenylseleno cation equivalent (PhSe⁺) to a nucleophilic substrate. Conversely, α-(phenylseleno)toluene does not act as a direct electrophile. Instead, the cleavage of the benzyl-selenium bond is required to unmask the reactive phenylseleno species. This fundamental difference dictates the types of reactions each class of reagent is suited for.
Electrophilic Selenating Agents:
-
Phenylselenyl Chloride (PhSeCl): A versatile and highly reactive electrophilic selenium source. It readily participates in the selenenylation of a wide range of nucleophiles, including alkenes, alkynes, and enolates.[1]
-
N-Phenylselenophthalimide (N-PSP): A crystalline, stable, and less corrosive alternative to PhSeCl. It is particularly effective in oxyselenation and aminoselenation reactions of olefins.[2]
-
Benzeneseleninic Acid (PhSeO₂H): Primarily used as an oxidant, often in conjunction with a co-oxidant like hydrogen peroxide, for reactions such as epoxidation and dihydroxylation of alkenes.[3] It can also serve as an electrophilic selenium source under certain conditions.
α-(Phenylseleno)toluene:
-
Radical Reactions: The relatively weak C-Se bond in α-(phenylseleno)toluene can undergo homolytic cleavage to generate a benzyl radical and a phenylselenyl radical. The phenylselenyl radical can then participate in various radical-mediated transformations.[4]
-
Transition Metal Catalysis: The benzyl group can be cleaved under palladium catalysis, allowing for the transfer of the phenylseleno group in cross-coupling reactions.[5][6] This debenzylative approach provides an alternative route to the formation of C-Se bonds.[5][6]
Data Presentation
The following tables summarize the performance of these selenating agents in representative chemical transformations.
Table 1: α-Selenylation of Ketones
| Selenating Agent | Substrate | Conditions | Yield (%) | Reference |
| Phenylselenyl Chloride (PhSeCl) | Cyclohexanone | LDA, THF, -78 °C to rt | 90-95 | [1] |
| Phenylselenyl Chloride (PhSeCl) | 2-Heptanone | LDA, THF, -78 °C to rt | 85 | [1] |
| N-Phenylselenophthalimide (N-PSP) | Cyclohexanone | p-TsOH, CH₂Cl₂, rt | 88 | [7] |
| Diphenyl Diselenide / light | Cyclohexanone | Pyrrolidine, MeCN, UVA light, 6h | 96 | [8] |
Table 2: Oxyselenation of Alkenes
| Selenating Agent | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Phenylselenyl Chloride (PhSeCl) | Styrene | Methanol | CH₂Cl₂, rt | 2-methoxy-1-phenylethyl phenyl selenide | 92 | N/A |
| N-Phenylselenophthalimide (N-PSP) | Cyclohexene | Water | CSA, CH₂Cl₂, rt | trans-2-(Phenylseleno)cyclohexanol | 85 | [2] |
| N-Phenylselenophthalimide (N-PSP) | 1-Octene | Water | CSA, CH₂Cl₂, rt | 1-(Phenylseleno)octan-2-ol | 80 | [2] |
Table 3: Epoxidation of Alkenes
| Selenating Agent | Substrate | Co-oxidant | Conditions | Product | Yield (%) | Reference |
| Benzeneseleninic Acid | Cyclooctene | H₂O₂ | CH₂Cl₂, rt | Cyclooctene oxide | 86 | [3] |
| Benzeneseleninic Acid | 1-Dodecene | H₂O₂ | CH₂Cl₂, rt | 1,2-Epoxydodecane | 75 | [9] |
Table 4: Phenylseleno Group Transfer from α-(Phenylseleno)toluene Derivatives
| Reaction Type | Substrate | Co-reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| Debenzylative Cross-Coupling | Aryl Benzyl Selenide & Aryl Bromide | Pd(dba)₂/NiXantPhos, NaN(SiMe₃)₂ | CPME, 100 °C | Diaryl Selenide | up to 80 | [10] |
| Radical Cyclization | Ring-open selenide with a tethered radical acceptor | Samarium(II) iodide | THF | Selenium-containing ring system | N/A | [11] |
Experimental Protocols
α-Selenylation of Cyclohexanone with Phenylselenyl Chloride[1]
To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.1 eq) and n-butyllithium (1.1 eq) in tetrahydrofuran (THF) at -78 °C, is added a solution of cyclohexanone (1.0 eq) in THF. The resulting enolate solution is stirred for 30 minutes at -78 °C. A solution of phenylselenyl chloride (1.1 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford α-(phenylseleno)cyclohexanone.
Hydroxyselenation of Cyclohexene with N-Phenylselenophthalimide[2]
To a solution of cyclohexene (1.0 eq) in dichloromethane (CH₂Cl₂) is added N-phenylselenophthalimide (1.1 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq). Water (3.0 eq) is then added, and the reaction mixture is stirred at room temperature for 2 hours. The mixture is then diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield trans-2-(phenylseleno)cyclohexanol.
Epoxidation of Cyclooctene with Benzeneseleninic Acid and Hydrogen Peroxide[3]
To a stirred solution of cyclooctene (1.0 eq) and a catalytic amount of benzeneseleninic acid (0.05 eq) in dichloromethane (CH₂Cl₂) at room temperature is added 30% aqueous hydrogen peroxide (1.5 eq). The reaction mixture is stirred vigorously for 1 hour. The organic layer is then separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give cyclooctene oxide.
Synthesis of Diaryl Selenides via Palladium-Catalyzed Debenzylative Cross-Coupling[5]
A mixture of the aryl benzyl selenide (1.0 eq), aryl bromide (1.2 eq), Pd(dba)₂ (0.05 eq), NiXantPhos (0.1 eq), and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) (2.0 eq) in cyclopentyl methyl ether (CPME) is heated at 100 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the corresponding diaryl selenide.
Visualizations of Relevant Biological Pathways
Organoselenium compounds play a crucial role in various biological processes. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving selenium.
Caption: Catalytic cycle of Glutathione Peroxidase (GPx).[12][13]
Caption: Mechanism of Thioredoxin Reductase (TrxR).[14][15][16][17][18]
Caption: Eukaryotic Selenocysteine Biosynthesis Pathway.[19][20][21][22][23]
Conclusion
The selection of an appropriate selenating agent is paramount for the successful synthesis of organoselenium compounds. While α-(phenylseleno)toluene is not a direct substitute for classical electrophilic selenating agents, it offers a unique reactivity profile for radical-based transformations and palladium-catalyzed cross-coupling reactions. Electrophilic reagents like phenylselenyl chloride, N-phenylselenophthalimide, and benzeneseleninic acid remain the workhorses for the direct selenenylation of a broad range of nucleophiles. This guide provides the necessary data and protocols to enable researchers to make informed decisions based on the specific requirements of their synthetic targets, ultimately advancing the fields of medicinal chemistry and materials science.
References
- 1. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. The Unexpected Role of Se(VI) Species in Epoxidations with Benzeneseleninic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoinduced metal-free α-selenylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Research progress of glutathione peroxidase family (GPX) in redoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
- 16. Structure and mechanism of mammalian thioredoxin reductase: The active site is a redox-active selenolthiol/selenenylsulfide formed from the conserved cysteine-selenocysteine sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Biosynthesis of Selenocysteine on Its tRNA in Eukaryotes | PLOS Biology [journals.plos.org]
- 22. Biosynthesis of selenocysteine, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Selenylating Agents: α-(Phenylseleno)toluene vs. N-(Phenylseleno)phthalimide
For researchers, scientists, and drug development professionals, the choice of a selenylating agent is critical for the successful synthesis of organoselenium compounds, which are valuable intermediates in the development of new therapeutics and functional materials. This guide provides a detailed comparison of the well-established reagent, N-(phenylseleno)phthalimide (NPSP), with the less common α-(phenylseleno)toluene, offering insights into their respective advantages and potential applications.
While N-(phenylseleno)phthalimide is a commercially available and versatile electrophilic selenylating agent, α-(phenylseleno)toluene is not commonly used for this purpose. This comparison is based on the established reactivity of NPSP and the inferred reactivity of α-(phenylseleno)toluene, derived from the general chemical behavior of benzylic selenides.
Performance Comparison at a Glance
| Feature | α-(Phenylseleno)toluene | N-(Phenylseleno)phthalimide (NPSP) |
| Reagent Type | Benzylic Selenide | Imide-based Electrophilic Selenium Reagent |
| Primary Reactive Pathway | Likely Radical or Requiring Activation | Electrophilic Attack |
| Common Applications | Not established as a selenylating agent | α-Selenylation of carbonyls, selenenylation of alkenes and alkynes, derivatization of thiols[1][2] |
| Byproducts | Toluene, potentially other radical coupling products | Phthalimide |
| Handling and Stability | Expected to be a relatively stable liquid/solid | Stable crystalline solid |
| Commercial Availability | Not readily available as a reagent | Commercially available |
Reaction Mechanisms and Pathways
The mode of action for these two reagents is fundamentally different, influencing their suitability for various synthetic transformations.
N-(Phenylseleno)phthalimide (NPSP): Electrophilic Selenenylation
NPSP is a highly effective electrophilic selenylating agent. In a typical reaction, such as the α-selenylation of a ketone, the reaction proceeds through an enol or enolate intermediate which attacks the electrophilic selenium atom of NPSP. The phthalimide anion is a good leaving group, facilitating the transfer of the phenylseleno group to the substrate.[3]
α-(Phenylseleno)toluene: A Potential Radical Pathway
Due to the lack of established protocols for its use as an electrophilic selenylating agent, the reactivity of α-(phenylseleno)toluene is inferred from the behavior of similar benzylic selenides. The carbon-selenium bond in α-(phenylseleno)toluene can undergo homolytic cleavage, especially under thermal or photochemical conditions, to generate a benzyl radical and a phenylseleno radical.[4] This radical pathway would lead to different products and require different reaction conditions compared to the electrophilic pathway of NPSP.
Experimental Protocols
Representative Protocol for α-Selenylation of a Ketone using N-(Phenylseleno)phthalimide
This protocol is adapted from a literature procedure for the l-prolinamide catalyzed α-selenenylation of ketones.[3]
Materials:
-
Ketone (1.0 mmol)
-
N-(Phenylseleno)phthalimide (1.1 mmol)
-
l-Prolinamide (0.02 mmol, 2 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in dichloromethane (5 mL) at room temperature is added l-prolinamide (0.02 mmol).
-
N-(Phenylseleno)phthalimide (1.1 mmol) is then added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-phenylseleno ketone.
Note: Reaction times and yields will vary depending on the specific ketone substrate.
Data Presentation: Comparison of Yields for α-Selenylation of Ketones with NPSP
The following table summarizes representative yields for the α-selenylation of various ketones using N-(phenylseleno)phthalimide under organocatalytic conditions.[3]
| Ketone Substrate | Product | Yield (%) |
| Cyclohexanone | 2-(Phenylseleno)cyclohexanone | 95 |
| Cyclopentanone | 2-(Phenylseleno)cyclopentanone | 92 |
| Acetophenone | 2-(Phenylseleno)-1-phenylethanone | 85 |
| Propiophenone | 2-(Phenylseleno)-1-phenylpropan-1-one | 88 |
Data is illustrative and sourced from published literature. Actual yields may vary.
Discussion and Conclusion
N-(Phenylseleno)phthalimide stands out as a superior reagent for electrophilic selenenylation reactions due to its high reactivity, broad substrate scope, and commercial availability. The phthalimide byproduct is generally easy to remove via filtration or chromatography. Its well-documented performance in the α-selenylation of carbonyl compounds makes it a reliable choice for synthetic chemists.[1][2][3]
α-(Phenylseleno)toluene , on the other hand, is not a conventional selenylating agent. Its primary mode of reactivity is likely to be through radical pathways, which would necessitate different reaction conditions (e.g., radical initiators, light) and would likely be less selective for α-selenylation of carbonyls compared to NPSP. The generation of a benzyl radical as a byproduct could also lead to undesired side reactions. While the synthesis of α-(phenylseleno)toluene (benzyl phenyl selenide) is achievable, its application as a direct replacement for NPSP in electrophilic selenenylation is not supported by the current literature.[5]
References
A Mechanistic and Performance Comparison of Radical Initiators: AIBN, Benzoyl Peroxide, and the Role of α-(Phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the controlled generation of radicals is paramount for the success of a vast array of transformations, from polymerization to complex molecule synthesis. This guide provides a detailed mechanistic comparison of two of the most widely used radical initiators, Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), with an exploration of the role of organoselenium compounds, specifically α-(phenylseleno)toluene, in radical chemistry. While AIBN and BPO are classical thermal and photochemical initiators that generate carbon-centered radicals, the function of α-(phenylseleno)toluene is distinct, primarily serving as a precursor in radical reactions rather than a direct initiator.
Mechanistic Overview
The efficacy of a radical initiator is determined by its ability to generate radicals under specific conditions, typically heat or light, through the homolytic cleavage of a weak covalent bond.
Azobisisobutyronitrile (AIBN)
AIBN is a popular choice for radical initiation due to its predictable, first-order decomposition kinetics.[1] Upon heating (typically between 65-70°C) or UV irradiation, AIBN undergoes decomposition to release a molecule of nitrogen gas and two 2-cyanoprop-2-yl radicals.[2] The formation of the highly stable dinitrogen molecule is a significant thermodynamic driving force for this process.[3]
References
Unveiling Reaction Products: A Comparative Guide to the Mass Spectrometric Validation of α-(Phenylseleno)toluene Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry and its alternatives for the validation of products derived from α-(phenylseleno)toluene, a versatile reagent in organic synthesis. We delve into the experimental data, detailed protocols, and visual workflows to empower informed decisions in your analytical strategies.
The reactivity of the benzylic position in α-(phenylseleno)toluene makes it a valuable precursor for a variety of chemical transformations, including oxidation, alkylation, and elimination reactions. The resulting organoselenium compounds are of significant interest in medicinal chemistry and materials science. Validating the structure of these reaction products is a critical step, and mass spectrometry (MS) stands out as a primary analytical tool due to its high sensitivity and ability to provide molecular weight information. However, like any technique, it has its strengths and limitations, making a comparative understanding essential for robust product characterization.
Performance Comparison: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
The two most powerful techniques for the structural elucidation of organic molecules are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While MS provides information about the mass-to-charge ratio of a molecule and its fragments, NMR probes the chemical environment of specific nuclei, offering detailed insights into the connectivity of atoms. The choice between these techniques, or more often their synergistic use, depends on the specific analytical challenge.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range)[1] | Low (micromole to nanomole range) |
| Quantitative Analysis | Requires standard for absolute quantification | Inherently quantitative |
| Structural Information | Molecular weight, fragmentation patterns | Detailed connectivity, stereochemistry |
| Sample Preparation | Often requires chromatographic separation | Minimal preparation for pure samples |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Reproducibility | Good to excellent | Excellent |
| Key Advantage for Organoselenium Compounds | Isotopic pattern of selenium aids in identification | 77Se NMR provides direct information on the selenium environment[2] |
Experimental Protocols
Mass Spectrometry: LC-MS/MS for the Analysis of α-(Phenylseleno)toluene Derivatives
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of organoselenium compounds, offering both separation and sensitive detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve the reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is often suitable for organoselenium compounds.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS1 Scan: Scan a mass range appropriate for the expected product (e.g., m/z 100-500).
-
MS2 (Product Ion Scan): Select the molecular ion of the expected product as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern. The isotopic pattern of selenium (six stable isotopes) can be a key diagnostic feature in the mass spectrum.
Alternative Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it an indispensable tool for the unambiguous identification of reaction products.
Instrumentation:
-
NMR spectrometer with a proton (¹H) and carbon (¹³C) probe. A spectrometer with a 77Se probe is highly advantageous for organoselenium compounds.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons. The benzylic protons of α-(phenylseleno)toluene derivatives will have characteristic chemical shifts.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
77Se NMR: This experiment directly probes the selenium atom, providing valuable information about its chemical environment and oxidation state. The chemical shift range for 77Se is very large, making it sensitive to subtle structural changes.[2]
Visualizing the Workflow and Key Concepts
To better illustrate the process of validating reaction products and the interplay of different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the validation of an oxidation product of α-(phenylseleno)toluene.
Caption: The complementary nature of Mass Spectrometry and NMR for structural elucidation.
Conclusion
The validation of reaction products from α-(phenylseleno)toluene is most robustly achieved through the synergistic use of mass spectrometry and NMR spectroscopy. Mass spectrometry offers unparalleled sensitivity for detecting and providing initial molecular weight information, with the characteristic selenium isotopic pattern serving as a powerful diagnostic tool. NMR spectroscopy, in turn, delivers the detailed structural information necessary for unambiguous characterization. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can confidently identify and characterize novel organoselenium compounds, accelerating their journey from discovery to application.
References
A Comparative Analysis of α-(Phenylseleno)toluene in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the organoselenium reagent, α-(phenylseleno)toluene, also known as benzyl phenyl selenide. The performance and characteristics of this compound are evaluated across various solvent systems, supported by experimental data from existing literature. This document is intended to assist researchers in selecting optimal conditions for reactions involving α-(phenylseleno)toluene and in understanding its stability and reactivity, which are crucial for its application in organic synthesis and drug development.
Physicochemical Properties and Spectroscopic Data
The choice of solvent can significantly influence the stability, reactivity, and spectroscopic properties of α-(phenylseleno)toluene. The following tables summarize key data points in different deuterated solvents commonly used for Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of α-(Phenylseleno)toluene in Various Solvents
| Solvent | Benzyl CH₂ | Phenyl-Se (ortho) | Phenyl-Se (meta/para) & Benzyl-Ph |
| CDCl₃ | 4.13 | 7.42-7.47 (m) | 7.17-7.29 (m) |
| DMSO-d₆ | ~4.2 (estimated) | ~7.5 (estimated) | ~7.2-7.4 (estimated) |
| Acetone-d₆ | ~4.2 (estimated) | ~7.5 (estimated) | ~7.2-7.4 (estimated) |
Note: Data for DMSO-d₆ and Acetone-d₆ are estimated based on typical solvent effects on similar aromatic and benzylic protons.[1][2][3][4][5]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of α-(Phenylseleno)toluene in Various Solvents
| Solvent | Benzyl CH₂ | Phenyl-Se (ipso) | Phenyl-Se (ortho) | Phenyl-Se (para) | Phenyl-Se (meta) | Benzyl-Ph (ipso) | Benzyl-Ph (aromatic) |
| CDCl₃ | 34.2 | 131.5 | 132.6 | 129.1 | 127.0 | 138.8 | 128.8, 128.4, 126.9 |
| DMSO-d₆ | ~34-35 | ~131-132 | ~132-133 | ~129-130 | ~127-128 | ~139-140 | ~128-130 |
| Acetone-d₆ | ~34-35 | ~131-132 | ~132-133 | ~129-130 | ~127-128 | ~139-140 | ~128-130 |
Note: Data for DMSO-d₆ and Acetone-d₆ are estimated based on typical solvent effects.[4][6][7][8][9]
UV-Vis Spectroscopic Data
Stability and Reactivity in Different Solvent Systems
The stability of α-(phenylseleno)toluene is a critical factor in its storage and use. Benzylic selenides can be susceptible to oxidation and decomposition, processes that can be influenced by the solvent.
-
Aprotic Non-polar Solvents (e.g., Toluene, Hexane): In these solvents, α-(phenylseleno)toluene is expected to be relatively stable, minimizing side reactions. These are good choices for long-term storage and for reactions where the intrinsic reactivity of the selenide is to be exploited.
-
Aprotic Polar Solvents (e.g., THF, Dichloromethane, Acetone): These solvents are commonly used for reactions involving organoselenium compounds. While generally offering good solubility for both the selenide and other reactants, the polarity of the solvent can facilitate side reactions, such as nucleophilic attack or elimination, particularly if trace impurities are present.
-
Protic Solvents (e.g., Ethanol, Methanol): Protic solvents can participate in hydrogen bonding and may promote the decomposition of the selenide, especially in the presence of light or air. Oxidation to the corresponding selenoxide can be more facile in these solvents. For instance, the oxidation of benzyl alcohols has been shown to be faster in more polar solvents like DMF and acetone compared to less polar ones like chloroform.[10]
The reactivity of α-(phenylseleno)toluene is centered around the selenium atom and the adjacent benzylic position. The lone pair on selenium makes it nucleophilic, while the benzylic C-H bonds can be susceptible to radical abstraction. The reactivity is highly dependent on the reaction partner and the solvent. For example, the oxidation of organic phenylselenides with hydrogen peroxide shows complex mechanisms that are solvent-dependent.[11] Studies on the oxidation of related selanylpentanoic acids have shown that the nature of the substituent on the selenium atom (phenyl vs. benzyl) significantly influences the stability and reactivity of the resulting radical intermediates.[12]
Experimental Protocols
Synthesis of α-(Phenylseleno)toluene (Benzyl Phenyl Selenide)
This protocol is adapted from a general procedure for the synthesis of symmetrical selenides.[13]
Materials:
-
Benzyl bromide
-
Magnesium turnings
-
Elemental selenium powder
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
Under a nitrogen atmosphere, prepare a Grignard reagent from benzyl bromide and magnesium turnings in anhydrous THF.
-
To the freshly prepared Grignard reagent, slowly add elemental selenium powder. The reaction is exothermic.
-
After the addition is complete, add anhydrous toluene to the reaction mixture.
-
Reflux the mixture at 86°C. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford α-(phenylseleno)toluene as a yellow solid.[13]
General Protocol for a Comparative Reactivity Study: Oxidation to Benzyl Phenyl Selenoxide
This hypothetical protocol outlines how one might compare the rate of oxidation of α-(phenylseleno)toluene in different solvents.
Materials:
-
α-(Phenylseleno)toluene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
A selection of anhydrous solvents (e.g., Dichloromethane, Acetone, Toluene)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare stock solutions of α-(phenylseleno)toluene, m-CPBA, and the internal standard in each of the chosen solvents.
-
In a reaction vessel thermostated at a specific temperature (e.g., 0 °C), combine the solution of α-(phenylseleno)toluene and the internal standard.
-
Initiate the reaction by adding the m-CPBA solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a solution of sodium sulfite).
-
Analyze the quenched aliquots by ¹H NMR or GC-MS to determine the concentration of the starting material and the product, benzyl phenyl selenoxide.
-
Plot the concentration of the reactant versus time for each solvent to determine the reaction rates and compare the effect of the solvent on the oxidation reactivity.
Visualizing Reaction Pathways
The following diagram illustrates a simplified workflow for the synthesis and a subsequent oxidation reaction of α-(phenylseleno)toluene.
Caption: Synthetic route and subsequent oxidation of α-(phenylseleno)toluene.
Alternative Reagents
For selenylation reactions, several alternatives to α-(phenylseleno)toluene exist, each with its own advantages and disadvantages in terms of reactivity, stability, and ease of handling.
Table 3: Comparison with Alternative Selenylating Agents
| Reagent | Formula | Key Features |
| Diphenyl diselenide | Ph₂Se₂ | Common, stable solid; often requires activation (e.g., reduction or oxidation). |
| Benzeneselenenyl chloride | PhSeCl | Highly reactive electrophilic selenium source; moisture sensitive. |
| N-Phenylselenophthalimide (N-PSP) | C₁₄H₉NO₂Se | Stable, crystalline solid; good for α-selenylation of carbonyls. |
The choice of reagent will depend on the specific transformation, the nature of the substrate, and the desired reaction conditions.
This guide provides a foundational understanding of the behavior of α-(phenylseleno)toluene in different chemical environments. Further experimental investigation is encouraged to build upon the data presented here and to explore the full potential of this versatile organoselenium reagent.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic Insight into the Oxidation of Organic Phenylselenides by H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity of oxidants towards phenyl and benzyl substituted 5-selanylpentanoic acids: radiolytic and theoretical insights - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04487D [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
Spectroscopic Evidence for Intermediates in Phenylseleno-Mediated Cyclization: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic evidence for intermediates formed during the intramolecular cyclization of unsaturated alcohols mediated by phenylseleno compounds. It objectively compares this method with alternative cyclization protocols, supported by experimental data, to inform the selection of synthetic strategies in the construction of oxygenated heterocycles, which are prevalent scaffolds in numerous pharmaceutical agents.
The formation of tetrahydrofuran rings through the intramolecular cyclization of unsaturated alcohols is a fundamental transformation in organic synthesis. Among the various methods available, those involving organoselenium reagents, particularly derivatives of alpha-(phenylseleno)toluene, have proven to be powerful tools. These reactions are presumed to proceed through key intermediates that dictate the stereochemical outcome and overall efficiency of the cyclization. This guide delves into the spectroscopic evidence for these transient species and presents a comparative overview of alternative synthetic approaches.
Selenoetherification: The Role of the Seleniranium Ion Intermediate
The reaction of an unsaturated alcohol, such as pent-4-en-1-ol, with an electrophilic selenium species, typically generated in situ from phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), is a widely employed method for the synthesis of substituted tetrahydrofurans. The key intermediate implicated in this transformation is a cyclic seleniranium ion.
While the isolation and direct spectroscopic characterization of seleniranium ions in the context of intramolecular alcohol cyclization are challenging due to their transient nature, their existence is strongly supported by mechanistic studies and the stereochemical outcome of the reactions. Low-temperature NMR spectroscopy, particularly utilizing both proton (¹H NMR) and selenium-77 (⁷⁷Se NMR), has been instrumental in observing and characterizing stable seleniranium ions in other systems, providing compelling models for their role in these cyclization reactions. The large chemical shift range of ⁷⁷Se NMR makes it a particularly sensitive probe for changes in the electronic environment of the selenium atom.
The generally accepted mechanism involves the electrophilic attack of the selenium species on the double bond, leading to the formation of the three-membered seleniranium ion. This is followed by the intramolecular nucleophilic attack of the hydroxyl group, which opens the seleniranium ring to yield the cyclized product.
Below is a diagram illustrating the proposed reaction pathway for the selenocyclization of pent-4-en-1-ol.
Caption: Proposed mechanism for the selenocyclization of pent-4-en-1-ol.
Comparative Analysis of Cyclization Methods
To provide a comprehensive overview, the selenoetherification of pent-4-en-1-ol is compared with two common alternative methods for the synthesis of the corresponding tetrahydrofuran derivative: acid-catalyzed cyclization and iodoetherification.
| Method | Reagents & Conditions | Yield (%) | Reaction Time | Key Intermediate | Spectroscopic Evidence for Intermediate |
| Selenoetherification | PhSeCl or PhSeBr, various catalysts (e.g., SnCl₂, Et₃N), CH₂Cl₂, rt | Up to 100%[1] | Typically fast (minutes to a few hours) | Seleniranium ion | Inferred from mechanism and stereochemical outcome; direct observation in this specific reaction is challenging. |
| Acid-Catalyzed Cyclization | Strong acid (e.g., H₂SO₄, TsOH), heat | Variable, often lower due to side reactions | Hours to days | Carbocation | Inferred from mechanism; direct observation is difficult due to high reactivity. |
| Iodoetherification | I₂, NaHCO₃, CH₂Cl₂, rt | Good to excellent (typically >80%) | Hours | Iodonium ion | Inferred from mechanism; analogous to bromonium ions which have been observed by NMR. |
Experimental Protocols
Selenoetherification of Pent-4-en-1-ol[1]
To a solution of pent-4-en-1-ol (1 mmol) in dichloromethane (10 mL) at room temperature is added a catalyst (e.g., 0.1 mmol of SnCl₂ or triethylamine). Phenylselenyl chloride (1.1 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Acid-Catalyzed Cyclization of Pent-4-en-1-ol
Pent-4-en-1-ol (1 mmol) is dissolved in a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol) is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated. The product is purified by distillation or column chromatography.
Iodoetherification of Pent-4-en-1-ol
To a solution of pent-4-en-1-ol (1 mmol) and sodium bicarbonate (2 mmol) in dichloromethane (10 mL) at room temperature, a solution of iodine (1.2 mmol) in dichloromethane is added dropwise until a persistent brown color is observed. The reaction is stirred for several hours until the starting material is consumed (TLC analysis). The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a cyclization method can be visualized as a logical workflow. The choice depends on factors such as desired yield, tolerance of functional groups, and the importance of stereocontrol.
Caption: Decision tree for selecting an intramolecular cyclization method.
References
literature review of the synthetic utility of alpha-(phenylseleno)toluene
A Comparative Guide to the Synthetic Utility of α-(Phenylseleno)toluene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of benzylic C(sp³)–H bonds is a cornerstone of modern organic synthesis, providing access to complex molecules from simple, abundant starting materials like toluene.[1] While direct C–H activation has become a powerful strategy, the use of pre-functionalized reagents remains a robust and reliable approach. This guide provides a comparative overview of α-(phenylseleno)toluene as a synthetic intermediate, benchmarking its utility against contemporary direct functionalization methods.
α-(Phenylseleno)toluene: A Precursor for Benzylic Radicals and Anions
α-(Phenylseleno)toluene is primarily valued for its ability to generate the benzyl radical under mild conditions. The carbon-selenium bond is relatively weak and can be cleaved homolytically using heat or light, often in the presence of a radical initiator. This makes it a reliable precursor for downstream C-C and C-heteroatom bond formations.
Key Synthetic Transformations:
-
Radical Generation: The C-Se bond undergoes homolytic cleavage to produce a benzyl radical, which can be trapped by various radical acceptors. This is a common strategy for alkylation reactions.[2]
-
Anion Generation: Treatment with strong bases like n-butyllithium can induce a selenium-lithium exchange, generating a benzylic carbanion for nucleophilic reactions. This reactivity is analogous to that seen in vinyl selenides.[3][4]
The generation of a benzyl radical from α-(phenylseleno)toluene and its subsequent addition to an alkene is a typical application of this reagent.
Caption: Generation and trapping of a benzyl radical.
Alternative Methods: Direct Benzylic C–H Functionalization
In recent years, methods that directly functionalize the C–H bond of toluene and its derivatives have gained prominence due to their atom and step economy.[5] These strategies bypass the need for pre-functionalization.
Leading Alternative Strategies:
-
Transition Metal-Free Radical Halogenation: This classic approach uses reagents like N-chlorosuccinimide (NCS) or N,N-dichloroacetamide, often initiated by light or a radical initiator, to generate a benzyl halide in situ.[6] These halides are versatile intermediates for subsequent nucleophilic substitution.
-
Metallaphotoredox Catalysis: This modern approach merges photoredox catalysis with transition metal catalysis (e.g., nickel) to enable a wide range of C–H functionalizations, including arylation, acylation, and alkylation under very mild conditions.[7]
-
Peroxide-Initiated C-H Activation: Organic peroxides like di-tert-butyl peroxide (DTBP) can be used to initiate radical C-H abstraction from toluene, enabling cross-dehydrogenative couplings.[8]
The fundamental difference lies in the synthetic strategy: the use of α-(phenylseleno)toluene follows a pre-functionalization pathway, whereas modern methods favor a direct, single-step activation of the C-H bond.
Caption: Pre-functionalization vs. Direct C-H Activation.
Quantitative Comparison of Methodologies
The following tables summarize the performance of α-(phenylseleno)toluene-derived methods against direct C-H functionalization alternatives for benzylic modification.
Table 1: Comparison of Reaction Conditions and Scope
| Feature | α-(Phenylseleno)toluene (Radical) | Visible-Light α-Chlorination[6] | Metallaphotoredox Acylation[7] |
| Reagent Type | Pre-functionalized Selenide | Direct C-H Activation | Direct C-H Activation |
| Key Reagents | AIBN (initiator), Radical Acceptor | N,N-dichloroacetamide | Ir photocatalyst, Ni catalyst, Acyl source |
| Energy Source | Thermal (reflux) or UV light | Visible Light (Blue LEDs) | Visible Light (Blue LEDs) |
| Temperature | Typically 60-110 °C | Room Temperature | Room Temperature |
| Reaction Time | 2-24 hours | 8 hours | 12-24 hours |
| Substrate Scope | Broad tolerance for radical acceptors | Good tolerance for EWG & EDG on arene | Broad tolerance for arenes & acyl sources |
| Key Limitation | Stoichiometric selenium byproduct | Potential for over-chlorination | Requires expensive metal catalysts |
Table 2: Performance Data for Selected Benzylic Functionalizations
| Substrate (Toluene Derivative) | Product Type | Method | Yield (%) | Reference |
| Toluene | α-Chlorination | Visible-Light Chlorination | 74% | [6] |
| 4-Chlorotoluene | α-Chlorination | Visible-Light Chlorination | 95% | [6] |
| 4-Nitrotoluene | α-Chlorination | Visible-Light Chlorination | 91% | [6] |
| Ethylbenzene | α-Chlorination | Visible-Light Chlorination | 76% | [6] |
| Toluene Derivative | α-Arylation | Photoredox/Nickel Catalysis | 70-95% (Typical) | |
| Toluene Derivative | α-Acylation | Photoredox/Nickel Catalysis | 60-90% (Typical) | [7] |
| Cyclohexanone | α-Selenenylation | Photoinduced Selenylation | 82% | [9] |
| Cyclopentanone | α-Selenenylation (with 4-Cl-PhSeSePh-Cl) | Photoinduced Selenylation | 65% |
Note: Direct yield comparison for α-(phenylseleno)toluene is difficult as its utility is in multi-step sequences. The yields shown for α-selenenylation of ketones demonstrate the formation of related α-seleno carbonyl compounds, which are also valuable intermediates.[10]
Experimental Protocols
Protocol 1: Representative Direct C-H Functionalization – Visible-Light α-Chlorination of Toluene[6]
This protocol provides a metal-free, mild alternative to using pre-functionalized reagents for generating benzyl chloride.
-
Materials:
-
Toluene (2.0 mmol)
-
N,N-dichloroacetamide (1.3 mmol, 0.166 g)
-
Dichloromethane (DCM, 1 mL)
-
10 mL round-bottom flask
-
Blue LED light source
-
Argon atmosphere setup
-
-
Procedure:
-
To a 10 mL round-bottom flask, add toluene (2.0 mmol) and N,N-dichloroacetamide (1.3 mmol).
-
Add dichloromethane (1 mL) to the flask under a dry argon atmosphere at room temperature.
-
Stir the resulting suspension and irradiate it with a blue LED light source for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, the crude mixture is purified by short-column chromatography (Silica gel, Hexane/Ethyl Acetate) to yield α-chlorotoluene.
-
Protocol 2: Representative Synthesis of a Key Intermediate – Photoinduced α-Selenenylation of Cyclohexanone[9]
This protocol demonstrates a modern, light-induced method for creating α-seleno ketones, which are versatile synthetic building blocks, similar in utility to α-(phenylseleno)toluene.
-
Materials:
-
Diphenyl diselenide (0.5 mmol)
-
Cyclohexanone (0.5 mmol)
-
Pyrrolidine (1.0 mmol)
-
Acetonitrile (1 mL)
-
10 mL round-bottom flask
-
Blue LED light source (40 W)
-
-
Procedure:
-
In a 10 mL round-bottom flask, combine diphenyl diselenide (0.5 mmol), cyclohexanone (0.5 mmol), and pyrrolidine (1.0 mmol).
-
Add acetonitrile (1 mL) as the solvent.
-
Place the flask approximately 5 cm from a 40 W blue LED strip and stir the reaction mixture at room temperature for the indicated time (typically 20 hours, monitored by GC-MS).
-
Upon completion, remove the pyrrolidine and solvent under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane/Diethyl ether) to obtain 2-(phenylselanyl)cyclohexanone. The unreacted diphenyl diselenide can be recovered and reused.[9]
-
References
- 1. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis and reactivity of alpha-phenylseleno-beta-substituted styrenes: preparation of (Z)-allyl alcohols, (E)-alpha-phenyl-alpha,beta-unsaturated aldehydes and alpha-aryl acetophenones [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
- 8. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00361J [pubs.rsc.org]
- 9. Photoinduced metal-free α-selenylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00802H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Alpha-(phenylseleno)toluene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Alpha-(phenylseleno)toluene is critical to ensure laboratory safety and environmental protection. This compound, as an organoselenium compound likely in a toluene solvent, presents multiple hazards that must be managed through a structured disposal process. Adherence to institutional and regulatory guidelines is paramount.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.[2] For more than incidental contact, Viton or PVA gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[3]
-
Eye Protection: Safety glasses or goggles are mandatory.[3]
-
Lab Coat: A flame-retardant and anti-static lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, or if working outside of a fume hood, respiratory protection may be required.
II. Hazard Identification and Data Summary
This compound is hazardous due to the combined properties of organoselenium compounds and toluene. Selenium compounds are toxic if swallowed or inhaled and can cause organ damage through prolonged or repeated exposure.[4][5] Toluene is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, and may be fatal if swallowed and enters the airways.[6]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[4][5] |
| Flammability | Highly flammable liquid and vapor.[6] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (central nervous system, liver, kidneys).[4][5][7] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] The substance can also defat the skin.[3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6] |
| Aquatic Hazard | Toxic or harmful to aquatic life with long-lasting effects.[4][5] |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Collect all waste containing this compound, including pure forms, solutions, and contaminated materials (e.g., absorbent pads, gloves), in a designated, sealable, and airtight waste container.[1][2]
-
The container must be compatible with toluene, such as certain plastics or metal containers designed for solvents.[2]
-
Do not mix with incompatible waste streams. Incompatible materials for toluene include strong oxidizers.[1]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Indicate all components and their approximate concentrations, especially if it is in a solution with toluene.
-
Attach a completed dangerous waste label as soon as the first drop of waste is added.[1]
Step 3: Storage
-
Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]
-
Utilize secondary containment, such as a tray or bin, to mitigate potential spills.[2]
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 4: Professional Disposal
-
Never dispose of this compound down the drain or in regular trash.[2][4] This substance is harmful to the environment.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][8]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[2][9] Common disposal methods for such chemicals include incineration at a licensed facility or solvent reclamation.[2][9]
Step 5: Spill Management
-
Small Spills: If a small spill occurs within a fume hood and you are trained to handle it, use an inert absorbent material like sand to contain the spill.[2] Collect the contaminated absorbent material and place it in the hazardous waste container.[1]
-
Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately.[1] Secure the area and contact your institution's emergency response team or EHS.[1]
IV. Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Alpha-(phenylseleno)toluene
Researchers, scientists, and drug development professionals must prioritize safety when handling Alpha-(phenylseleno)toluene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this organoselenium compound. The following procedures are based on established safety protocols and data from the substance's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound, often supplied in a toluene solution, presents multiple hazards requiring specific personal protective equipment. The primary hazards include flammability, skin irritation, potential for reproductive harm, and organ damage with prolonged exposure[1].
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards[2][3][4]. | Protects against splashes and vapors that can cause eye irritation[5][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2][3]. Inspect gloves before each use and change immediately upon contamination[2]. | Prevents skin contact, which can cause irritation and absorption of the chemical[1][5][7]. |
| Skin and Body Protection | Flame-retardant antistatic protective clothing[1]. A lab coat is mandatory[2][8]. Ensure shoes are closed-toed[2][8]. | Protects against skin contact, splashes, and potential flash fires due to the flammability of the toluene solvent[1][7]. |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a respirator with an appropriate filter cartridge[1][2]. | Protects against inhalation of vapors, which can cause drowsiness, dizziness, and damage to the central nervous system[1][6][7]. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing[1][5].
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor[5][7]. There is a risk of aspiration into the lungs which can be fatal[1][6][7].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, paper towels, and glassware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a chemically compatible container with a secure lid.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal:
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Flash Point | 4.4 °C (Toluene) | [7] |
| Boiling Point | 110.6 °C (Toluene) | [7] |
| Vapor Pressure | 3088.9 mm Hg @ 21.1 °C (Toluene) | [7] |
| Relative Density | 0.87 g/cm³ @ 15 °C (Toluene) | [7] |
| Partition Coefficient (n-octanol/water) | log Pow: 2.73 (Toluene) | [1][7] |
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. pcs.com.sg [pcs.com.sg]
- 7. vitol.com [vitol.com]
- 8. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
